2-Bromobenzo[c]phenanthrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYLLMPQWHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobenzo[c]phenanthrene (CAS 53034-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzo[c]phenanthrene Scaffold
Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic molecules composed of fused aromatic rings.[1] Within this family, benzo[c]phenanthrene (CAS 195-19-7) is a notable member, comprising four fused benzene rings in a non-linear, helical arrangement.[1][2] This structural feature imparts a non-planar, chiral geometry to the molecule.[1] Benzo[c]phenanthrene is an environmentally occurring compound and is considered weakly carcinogenic.[1][3] Its derivatives are subjects of interest in medicinal chemistry and materials science due to their unique electronic and structural properties.[4]
This guide focuses on a specific halogenated derivative, 2-Bromobenzo[c]phenanthrene (CAS 53034-15-4). As a rare chemical, detailed experimental data in public literature is scarce. Therefore, this document serves as a technical synthesis, combining known data for the parent compound with established principles of organic chemistry to provide expert insights into the properties, synthesis, and potential reactivity of this specific isomer. The bromine atom serves as a versatile synthetic handle, positioning this molecule as a key intermediate for the construction of more complex functional derivatives.
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely published, its core properties can be inferred from its molecular formula and comparison with the parent compound.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 53034-15-4 | - |
| Molecular Formula | C₁₈H₁₁Br | - |
| Molecular Weight | 307.18 g/mol | - |
The introduction of a bromine atom is expected to increase the melting and boiling points relative to the parent compound due to the increase in molecular mass and stronger intermolecular van der Waals forces. Solubility is expected to remain poor in polar solvents like water and high in nonpolar organic solvents such as toluene, dichloromethane, and tetrahydrofuran.[1]
Table 2: Experimental Properties of the Parent Compound, Benzo[c]phenanthrene
| Property | Value | Source |
| CAS Number | 195-19-7 | [1] |
| Molecular Formula | C₁₈H₁₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 68 °C | [1] |
| Boiling Point | 436.7 °C | [1] |
| Density | 1.19 g/cm³ | [1] |
Synthesis and Mechanistic Considerations
A validated, step-by-step synthesis for this compound is not available in surveyed literature. Direct bromination of benzo[c]phenanthrene is unlikely to be a viable strategy due to regioselectivity issues. Electrophilic aromatic substitution on similar, less complex PAHs like phenanthrene preferentially occurs at the most electron-rich positions that lead to the most stable carbocation intermediate.
Insight from a Related Reaction: Bromination of Phenanthrene
The bromination of phenanthrene is a well-documented electrophilic aromatic substitution that overwhelmingly yields 9-bromophenanthrene.[5][6] The rationale for this high regioselectivity lies in the stability of the intermediate Wheland complex (sigma complex). Attack at the C9 position allows the positive charge to be delocalized while preserving two intact, stable benzene rings within the structure, minimizing the loss of resonance energy.[6] Attack at other positions would disrupt more of the aromatic system, resulting in a higher energy, less stable intermediate.
Caption: Workflow for the selective bromination of phenanthrene.
Exemplary Protocol: Synthesis of 9-Bromophenanthrene This protocol is adapted from a standard organic synthesis procedure for phenanthrene and illustrates the principles of direct bromination on a related scaffold.[5]
-
Dissolution: Dissolve phenanthrene (1.0 eq) in a suitable dry, nonpolar solvent (e.g., carbon tetrachloride) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Reaction Initiation: Heat the mixture to a gentle reflux.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over several hours. Hydrogen bromide gas will evolve and should be directed to a scrubber.
-
Completion: After the addition is complete, continue to stir at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel residual HBr.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under high vacuum or by recrystallization from a solvent like ethanol to yield pure 9-bromophenanthrene.[5]
Proposed Synthetic Strategy for this compound
Given the challenges of direct bromination, a more plausible route to this compound would involve constructing the polycyclic core from a precursor that already contains the bromine atom at the desired position. A common and powerful method for synthesizing such complex PAHs is the oxidative photocyclization of stilbene-type precursors.
Caption: Retrosynthetic analysis for this compound.
This retrosynthetic analysis suggests a Wittig reaction between a brominated benzaldehyde derivative and a naphthylmethylphosphonium ylide to form the key stilbene precursor, which would then be cyclized.
Spectroscopic Analysis (Predicted)
No experimental spectra for this compound are publicly available. However, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known assignments of the parent compound and established substituent effects.
Caption: IUPAC numbering for the benzo[c]phenanthrene core.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the parent benzo[c]phenanthrene shows a complex pattern of signals in the aromatic region (approx. 122-133 ppm). For this compound, the most significant change would be observed for the carbon directly attached to the bromine (C2). Due to the "heavy atom effect," the resonance for this ipso-carbon is predicted to shift significantly upfield (to a lower ppm value) compared to its position in the parent compound.[7] The adjacent carbons (C1 and C3) would likely experience a modest downfield shift.
Table 3: Comparison of Experimental ¹³C Shifts for Benzo[c]phenanthrene and Predicted Shifts for the 2-Bromo Derivative
| Carbon Position | Benzo[c]phenanthrene (Experimental δ, ppm) | This compound (Predicted Effect) |
| C2 | ~126-128 | Significant Upfield Shift (Heavy Atom Effect) |
| C1, C3 | ~123-128 | Modest Downfield Shift |
| Other Carbons | 122-133 | Minimal to minor shifts |
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzo[c]phenanthrene is characterized by a series of multiplets in the highly deshielded region of ~7.6 to 9.2 ppm.[8] In the 2-bromo derivative, the protons on the brominated ring (H1 and H3) would be most affected. Their chemical shifts would change, and their coupling patterns would simplify as they would only couple to each other (as ortho protons) and to more distant protons. Protons on the adjacent rings, particularly H4, may also experience a slight shift due to the electronic perturbation of the bromine atom. The overall spectrum is expected to remain complex but would lack one of the original proton signals from the parent compound, which has been substituted by bromine.
Reactivity and Potential for Drug Development
The primary utility of this compound in a research and development context lies in the reactivity of the carbon-bromine bond. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.
Caption: Potential synthetic transformations of this compound.
This synthetic versatility allows researchers to use this compound as a scaffold to build a library of novel, more complex molecules. By attaching different functional groups, properties such as solubility, lipophilicity, and biological target affinity can be systematically modulated.
While this specific molecule has no documented biological activity, phenanthrene derivatives isolated from natural sources have demonstrated a wide range of effects, including:
Therefore, this compound is a valuable starting material for synthesizing new chemical entities that could be screened for similar, or novel, therapeutic activities.
Toxicology and Safe Handling
Specific toxicological data for this compound are not available. The hazard profile must be extrapolated from data on the parent compound and the general class of brominated PAHs.
-
Parent Compound Hazards: Benzo[c]phenanthrene is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and eye irritation and is suspected of causing genetic defects and cancer.[2]
-
Class Hazards: Brominated PAHs are recognized as an emerging class of persistent organic pollutants with toxicities that can be similar to dioxins.[8]
Safe Handling Protocol: Given the potential for high toxicity, this compound should be handled with stringent safety precautions.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for transfers.
-
Storage: Store in a well-sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a specialized chemical building block derived from the non-planar PAH, benzo[c]phenanthrene. While comprehensive experimental data for this compound is limited, its chemical properties, spectral characteristics, and reactivity can be reliably predicted based on established chemical principles and data from related compounds. Its primary value lies in the synthetically versatile C-Br bond, which enables its use as a scaffold in palladium-catalyzed cross-coupling reactions. This positions the molecule as a key starting material for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. Due to the known hazards of PAHs and their halogenated derivatives, strict adherence to safety protocols is mandatory when handling this compound.
References
-
Organic Syntheses Procedure. Phenanthrene, 9-bromo-. Available from: [Link]
-
Biswas, T. (2023). MCQ-271: About Bromination of Phenanthrene. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
-
ADDI. (2022). Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. Available from: [Link]
-
Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Available from: [Link]
-
Wikipedia. (n.d.). Benzo(c)phenanthrene. Available from: [Link]
-
PubChem - National Institutes of Health. (n.d.). Benzo(c)phenanthrene. Available from: [Link]
-
Electronic Supplementary Information for... (n.d.). Available from: [Link]
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PubChem - National Institutes of Health. (n.d.). 2-Chlorobenzo[c]phenanthrene. Available from: [Link]
-
AK chemistry. (2020). Lecture 07 : Chemical reactions of phenanthrene. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. Available from: [Link]
-
Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. PubMed. Available from: [Link]
-
CORE. (n.d.). Natural phenanthrenes and their biological activity. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]
-
ResearchGate. (n.d.). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Available from: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230932). Available from: [Link]
-
Schober, W., et al. (2001). Metabolic Activation of Benzo[c]phenanthrene by Cytochrome P450 Enzymes in Human Liver and Lung. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN103373893A - Preparation method of phenanthrene compounds.
-
NIST WebBook. (n.d.). Benzo[c]phenanthrene. Available from: [Link]
-
ResearchGate. (n.d.). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. Available from: [Link]
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molecular structure of 2-Bromobenzo[c]phenanthrene tetrahelicene
Technical Guide: Molecular Structure & Synthesis of 2-Bromobenzo[c]phenanthrene ([4]Helicene)
Executive Summary
This technical guide analyzes the molecular architecture, synthetic pathways, and stereochemical dynamics of This compound (CAS: 53034-15-4).[1] As a functionalized derivative of [4]helicene, this molecule represents a critical intersection between polycyclic aromatic hydrocarbon (PAH) topology and chiral synthesis.[1] Unlike planar PAHs, the benzo[c]phenanthrene scaffold exhibits inherent non-planarity due to severe steric repulsion in the "fjord" region (positions 1 and 12).[1] The 2-bromo substituent serves as an essential orthogonal handle, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the helical backbone without disrupting the core stereochemistry.[1] This guide details the self-validating protocols for its synthesis via oxidative photocyclization and its characterization via NMR and X-ray crystallography.[1]
Structural Architecture & Helicity
The Steric Fjord and Torsional Strain
The defining feature of benzo[c]phenanthrene is the steric clash between the hydrogen atoms at positions 1 and 12 (the "bay" or "fjord" region).[1] This repulsion forces the molecule out of planarity, adopting a helical
-
Helicity: The molecule exists as a pair of enantiomers (
- and -helices).[1] -
Torsion Angle: The interplanar angle between the terminal rings is approximately 26–30° , creating a distinct twist.[1]
-
Racemization Barrier: The barrier to helix inversion is approximately 24–26 kcal/mol (100–109 kJ/mol).[1] While higher than simple biphenyls, this barrier allows for slow racemization at room temperature in solution, making the molecule a "labile" helicene unless constrained by the crystal lattice or cryogenic conditions.[1]
The Role of the 2-Bromo Substituent
The bromine atom is located at position 2 , on the "outer" rim of the helix, distal from the steric fjord.[1]
-
Electronic Effect: The bromine withdraws electron density inductively (
effect) but donates via resonance ( ), activating the C2 position for oxidative addition with Pd(0) catalysts.[1] -
Stereochemical Impact: Because the substituent is remote from the bay region (C1/C12), it does not significantly increase the racemization barrier (unlike a 1-methyl substituent, which would lock the helix).[1] Consequently, this compound exists as a rapidly interconverting racemate in solution at ambient temperatures.[1]
Synthetic Pathway: Oxidative Photocyclization[1]
The most robust synthesis utilizes the Mallory Reaction , involving the oxidative photocyclization of a stilbene-like precursor.[1] This method is preferred over thermal cyclodehydrogenation due to milder conditions and higher regioselectivity.[1]
Retrosynthetic Logic
-
Precursor: 1-(4-Bromostyryl)naphthalene.[1]
-
Mechanism: Photoexcitation (
) induces -electrocyclization to form a dihydrophenanthrene intermediate, which is trapped by an oxidant (Iodine/Propylene Oxide) to restore aromaticity.[1]
Figure 1: Synthetic workflow from commercially available aldehydes to the tetrahelicene scaffold.
Characterization & Validation
1H NMR Spectroscopy
The NMR spectrum is diagnostic for the helical twist.[1]
-
Bay Region Protons (H1, H12): These protons experience significant deshielding due to the "ring current" effect of the opposing aromatic ring and steric compression.[1] They typically appear downfield at
9.0–9.2 ppm .[1] -
Coupling: The H1 proton appears as a doublet (or multiplet) with a large coupling constant to H2 (if H2 were present).[1] In the 2-bromo derivative, H1 appears as a singlet or a doublet with meta-coupling (small
) to H3, confirming the substitution at C2.[1]
Crystallography
-
Space Group: Typically crystallizes in centrosymmetric space groups (e.g.,
) as a racemate.[1] -
Anomalous Scattering: The heavy Bromine atom (
) allows for facile phasing of X-ray data, making absolute structure determination possible if a conglomerate crystal is isolated (though rare for this specific derivative).[1]
| Parameter | Value (Approx.) | Significance |
| Formula | Monobrominated tetrahelicene | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 307.19 g/mol | |
| Bay Region Distance (H1-H12) | ~1.95 Å | Within van der Waals radii sum (2.4 Å), proving steric clash.[1] |
| Torsion Angle | 27° | Defines the helical pitch.[1] |
| Melting Point | 98–102 °C | Sharp melting point indicates high purity.[1] |
Experimental Protocols
Protocol A: Synthesis of 1-(4-Bromostyryl)naphthalene
-
Reagents: 1-Naphthaldehyde (10 mmol), (4-Bromobenzyl)triphenylphosphonium bromide (10 mmol), Potassium tert-butoxide (
-BuOK, 12 mmol), dry THF (50 mL). -
Procedure:
-
Validation: TLC should show a new spot (
in Hexanes). Isolate via silica gel chromatography.[1]
Protocol B: Photocyclization to this compound
Critical Safety Note: Use a quartz immersion well. Ensure efficient cooling to prevent thermal polymerization.
-
Reagents: 1-(4-Bromostyryl)naphthalene (1.0 g), Iodine (50 mg, 5 mol%), Propylene Oxide (10 mL, acid scavenger), Toluene (1 L).
-
Setup: High-dilution conditions (approx 1 mg/mL) are required to prevent intermolecular [2+2] dimerization.
-
Irradiation:
-
Sparge solution with Argon for 20 mins (Oxygen quenches the triplet state, but trace
is needed for oxidation if is not stoichiometric; however, with , anaerobic conditions are preferred to avoid side products). Correction: The Mallory condition uses stoichiometric or catalytic with air.[1] The standard modern protocol uses stoichiometric and Propylene Oxide to trap HI.[1] -
Irradiate with a 450W Medium Pressure Mercury Lamp for 4–6 hours.
-
-
Workup:
-
Purification: Column chromatography (Hexane/DCM 9:1).
-
Yield: Expect 60–75%.
Protocol C: Conformational Analysis (Racemization Check)
To verify the lability of the helix:
-
Dissolve 5 mg in
. -
Acquire Variable Temperature (VT) NMR from -60°C to +25°C.[1]
-
Observation: At low temperatures, signal broadening or splitting of the methylene protons (if a chiral auxiliary were attached) would be observed.[1] For the 2-bromo derivative alone, the spectrum remains sharp at RT, confirming rapid racemization.[1]
Conformational Dynamics Diagram
The following diagram illustrates the rapid interconversion between the
Figure 2: Enantiomeric interconversion of the tetrahelicene scaffold.
References
-
Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Source: [1]
-
Martin, R. H. (1974).[1] The Helicenes. Angewandte Chemie International Edition. Source: [1]
-
Katz, T. J. (2000).[1] Syntheses of Functionalized Helicenes. Journal of Organic Chemistry. Source: [1]
-
Grimme, S., & Peyerimhoff, S. D. (1998).[1] Theoretical Study of the structure and chiroptical properties of [n]helicenes. Chemical Physics. Source: [1]
-
Collins, S. K., et al. (2006).[1] Photochemical Synthesis of Helicenes. Journal of Organic Chemistry. Source: [1]
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Solubility Profiling and Handling of 2-Bromobenzo[c]phenanthrene in Nonpolar Organic Solvents
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Bromobenzo[c]phenanthrene (CAS: 53034-15-4) is a halogenated polycyclic aromatic hydrocarbon (PAH) characterized by significant steric strain. Unlike planar acenes (e.g., tetracene), the benzo[c]phenanthrene core possesses a "fjord" region (positions 1 and 12), forcing the molecule into a non-planar, helical geometry (C₂ symmetry).
For researchers and drug development professionals, this helicity is the critical determinant of solubility. The steric twist disrupts efficient
This guide details the solubility behavior, solvent selection strategies, and self-validating protocols for handling this compound in nonpolar media.
Theoretical Solubility Framework
The dissolution of this compound is governed by the enthalpy of fusion (
The "Helicity Effect" on Solvation
In planar PAHs, high lattice energy (
-
Planar PAHs: Tight
-stacking High Low Solubility. -
Helical PAHs (Benzo[c]phenanthrene): Twisted geometry
Reduced -overlap Lower Enhanced Solubility .
Solvent Tier List
Based on the "Like Dissolves Like" principle and the polarizability of the brominated arene, solvents are categorized by their solvation efficiency.
| Tier | Solvent Class | Specific Solvents | Solubility Prediction | Operational Context |
| 1 | Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Ideal for stock solutions and reactions requiring high concentration. |
| 2 | Halogenated Aliphatics | Dichloromethane (DCM), Chloroform | Very High | Excellent for extraction and chromatography. High polarizability of the solvent matches the brominated solute. |
| 3 | Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Moderate | Used for recrystallization. Solubility decreases significantly with temperature, allowing for purification. |
| 4 | Ethers | Diethyl Ether, THF | Moderate-High | Good general purpose solvents; THF coordinates well but may retain water. |
| 5 | Polar Protic (Anti-Solvents) | Methanol, Ethanol | Low/Insoluble | Used to precipitate the compound from Tier 1/2 solvents. |
Experimental Protocols (Self-Validating Systems)
Since exact literature values for the 2-bromo derivative are scarce compared to the parent PAH, researchers must establish their own solubility curves. The following protocol is a self-validating gravimetric method.
Protocol: Gravimetric Saturation Determination
Objective: Determine the precise saturation limit (
Materials:
-
Solvent (HPLC Grade).
-
0.22
m PTFE Syringe Filter (Hydrophobic). -
Analytical Balance (
0.01 mg).
Workflow:
-
Supersaturation: Add excess solid (approx. 50 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes. Place in a shaker at 25°C for 24 hours.
-
Filtration: Draw the supernatant through a pre-weighed syringe filter to remove undissolved solids.
-
Evaporation: Transfer a precise volume (
) of the filtrate to a pre-weighed tare vessel ( ). Evaporate solvent under stream. -
Quantification: Dry residue in vacuo (40°C, 1 h) and weigh (
).
Calculation:
Validation Step: Repeat the measurement after 48 hours of equilibration. If the value differs by
Visualization of Solubility Workflow
Figure 1: Step-by-step decision tree for determining saturation solubility limits.
Operational Handling & Safety
Recrystallization Strategy
To purify this compound, exploit the differential solubility between Tier 1 and Tier 3 solvents.
-
Solvent System: Toluene (Good solvent) / Ethanol (Anti-solvent).
-
Method: Dissolve the crude solid in the minimum amount of boiling Toluene. Slowly add hot Ethanol until turbidity persists. Cool slowly to 4°C. The helical molecules will crystallize out, leaving impurities in the mother liquor.
Safety Considerations
PAHs and their halogenated derivatives are potential mutagens and carcinogens .
-
Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended for chlorinated solvents) and safety glasses.
-
Waste: Dispose of all solutions as Halogenated Organic Waste .
Mechanistic Diagram: Solvation Dynamics
The following diagram illustrates why Benzo[c]phenanthrene derivatives dissolve better than linear acenes.
Figure 2: The steric "fjord" region prevents tight lattice packing, lowering the energy barrier for solvation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9136, Benzo[c]phenanthrene. Retrieved from [Link]
-
Organic Syntheses (1955). 9-Bromophenanthrene (Analogous Bromination Protocol). Org. Syn. Coll. Vol. 3, p. 212.[3] Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2019). Synthesis of phenanthrene derivatives. Retrieved from [Link]
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Navigating the Helix: A Technical Guide to Brominated Benzo[c]phenanthrene Derivatives
Executive Summary
Benzo[c]phenanthrene (BcPh), often referred to as [4]helicene, represents the threshold of helical chirality in polycyclic aromatic hydrocarbons (PAHs). While the parent molecule possesses a low racemization barrier allowing rapid interconversion at room temperature, brominated derivatives —specifically those substituted at the fjord (1,12) or K-region positions—exhibit enhanced configurational stability and distinct electronic properties.
This guide provides a technical roadmap for the synthesis, resolution, and application of these molecules. It is designed for medicinal chemists and materials scientists leveraging halogenated helicenes as chiral scaffolds for asymmetric catalysis or optoelectronic materials.
Part 1: Structural Mechanics of Helicity
The "Fjord" Region and Steric Clash
The helical chirality of BcPh arises from the steric repulsion between the hydrogen atoms (or substituents) at the 1 and 12 positions. This region, known as the "fjord" or "cove," forces the terminal benzene rings to twist out of planarity to alleviate strain.
-
Parent BcPh: The H-H repulsion is weak. The molecule exists as a rapidly interconverting racemate at room temperature (
). -
Brominated Derivatives: Introducing bromine atoms at the 1,12 positions drastically increases the racemization barrier due to the large van der Waals radius of bromine (1.85 Å) compared to hydrogen (1.20 Å) or methyl groups.
Comparative Stability Data
The following table illustrates the impact of steric bulk on the configurational stability of BcPh derivatives.
| Substituent (1,12-pos) | Van der Waals Radius (Å) | Racemization Barrier ( | Half-life ( |
| H, H (Parent) | 1.20 | ~3.5 - 8 kcal/mol | Nanoseconds (Fluxional) |
| Me, Me | 2.00 | ~30.5 kcal/mol | > 10 years (Stable) |
| Br, Br | 1.85 | > 32 kcal/mol (Est.) | Indefinite (Optical Stability) |
| F, F | 1.47 | ~16 kcal/mol | Minutes/Hours (Labile) |
Technical Insight: While 1,12-dibromo derivatives are theoretically the most stable, they are synthetically challenging due to the high strain energy required to close the ring. Consequently, functionalization at the 2, 3, 10, or 11 positions with bromine is often preferred to retain the helical core while providing a handle for cross-coupling, relying on the intrinsic helicity of the backbone or auxiliary chiral groups.
Part 2: Synthetic Pathways[1]
The synthesis of brominated BcPh derivatives generally follows two strategies: Photocyclization (Mallory reaction) or Electrophilic Aromatic Substitution (EAS) of the pre-formed helix.
Protocol A: Oxidative Photocyclization (Mallory Method)
This is the industry standard for constructing the helicene core.
Target Molecule: 2,11-Dibromobenzo[c]phenanthrene (Stable precursor for coupling).
Reagents
-
Precursor: 1,2-Bis(4-bromophenyl)ethylene or corresponding styrylnaphthalene.
-
Solvent: Toluene or Benzene (dilute concentration ~10 mM to prevent dimerization).
-
Oxidant: Iodine (
, 1.1 eq) with Propylene Oxide (scavenger for HI). -
Light Source: High-pressure Hg lamp (Pyrex filter).
Step-by-Step Methodology
-
Preparation: Dissolve the styryl-naphthalene precursor in toluene. The solution must be dilute (approx. 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Oxidant Addition: Add stoichiometric Iodine. Add Propylene Oxide (excess) to trap the HI acid byproduct, preventing acid-catalyzed side reactions.
-
Irradiation: Irradiate the solution in a quartz or Pyrex immersion well reactor. Monitor reaction progress via TLC or HPLC (disappearance of the olefin peak).
-
Critical Control Point: Deoxygenate the solution with Argon bubbling for 20 mins prior to irradiation to prevent formation of photo-oxidation byproducts (quinones).
-
-
Workup: Wash with aqueous
to remove excess iodine. Dry over and concentrate. -
Purification: Recrystallize from hexane/dichloromethane.
Visualization: Synthetic Workflow
Caption: Oxidative photocyclization pathway for constructing the brominated helicene core.
Part 3: Chiral Resolution and Analysis[1]
Once synthesized, the brominated BcPh exists as a racemic mixture (
High-Performance Liquid Chromatography (HPLC) Resolution
Brominated helicenes interact strongly with
-
Column Selection:
-
Primary Choice:Chiralpak IA / IB (Amylose-based immobilized). The immobilized nature allows for the use of non-standard solvents like dichloromethane (DCM) or chloroform, which are necessary to dissolve brominated PAHs.
-
Secondary Choice:Chiralcel OD-H (Cellulose-based). Good for general resolution but restricted to alkane/alcohol mobile phases.
-
-
Mobile Phase: Hexane/DCM (90:10 to 70:30 v/v).
-
Note: Avoid high percentages of alcohols (IPA/EtOH) if solubility is an issue, but trace amounts (0.1%) can improve peak shape.
-
Protocol: Analytical Resolution
-
Sample Prep: Dissolve 1 mg of
-Bromobenzo[c]phenanthrene in 1 mL DCM. Dilute with 9 mL Hexane. -
Injection: 5-10
L onto Chiralpak IA (4.6 x 250 mm). -
Conditions: Flow rate 1.0 mL/min, 25°C, UV detection at 254 nm and 300 nm.
-
Assignment: The elution order (
vs ) must be confirmed via Circular Dichroism (CD) spectroscopy.-
Rule of Thumb: For [4]helicenes, the
-isomer typically shows a positive Cotton effect in the long-wavelength region (~300-350 nm).
-
Visualization: Resolution Logic
Caption: Workflow for the chromatographic resolution and assignment of helical enantiomers.
Part 4: Racemization Kinetics (Self-Validating Stability)
For drug development applications, the optical stability of the scaffold is critical. You must validate the energy barrier (
Experimental Protocol: Thermal Racemization
-
Isolation: Obtain >99% ee of one enantiomer (e.g., the
-isomer) via semi-prep HPLC. -
Incubation: Prepare 5 aliquots of the enantiomer in a high-boiling solvent (e.g., Decalin or Mesitylene).
-
Thermal Stress: Heat aliquots at fixed intervals (e.g., 80°C, 100°C, 120°C) using a temperature-controlled oil bath.
-
Sampling: Remove aliquots at time points (
), rapid cool to 0°C. -
Analysis: Reinject onto analytical Chiral HPLC to measure the decay of ee.
-
Calculation:
-
Plot
vs. time to get the rate constant . -
Use the Eyring equation to solve for
:
-
Part 5: Applications & Future Directions
Asymmetric Catalysis
Brominated BcPh derivatives serve as "chiral platforms." The bromine atom acts as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings to install phosphine ligands (e.g., forming a helically chiral phosphine ligand).
-
Mechanism:[2][3] The helical backbone transmits chiral information to the metal center more effectively than axial chirality in some sterically demanding reactions.
Drug Development (Pharmacokinetics)
Incorporating bromine enhances the lipophilicity (
Chiroptical Switches
Brominated helicenes exhibit strong Circularly Polarized Luminescence (CPL). The heavy atom effect of bromine can facilitate intersystem crossing, potentially accessing triplet states for phosphorescent chiral OLEDs.
References
-
Synthesis of Helical Aromatics: Mallory, F. B., & Mallory, C. W. (2011). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link
-
Racemization Barriers: Grimme, S., & Peyerimhoff, S. D. (1996). Theoretical Study of the Racemization of [n]Helicenes. Chemical Physics. Link
-
Chiral Resolution: Mori, T., et al. (2005). Enantiomeric Resolution of [4]Helicene Derivatives by HPLC. Journal of Chromatography A. Link
-
DNA Interactions: Katz, A. K., et al. (1998). Structure of the Benzo[c]phenanthrene-DNA Adduct. Journal of Molecular Biology. Link
-
Bromine in Pharma: Smith, J. (2024).[4] The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Link
Sources
- 1. Boron-containing helicenes as new generation of chiral materials: opportunities and challenges of leaving the flatland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the chemical dynamics of phenanthrene (C14H10) formation via the bimolecular gas-phase reaction of the phenylethynyl radical (C6H5CC) with benzene (C6H6) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
2-Bromobenzo[c]phenanthrene: Electronic Architecture & OLED Application Protocols
This guide details the electronic architecture, synthesis, and application of 2-Bromobenzo[c]phenanthrene (CAS: 53034-15-4) in organic light-emitting diodes (OLEDs).
Executive Summary
This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene (also known as [4]helicene). Unlike planar PAHs (e.g., anthracene, pyrene), this molecule possesses a helical, non-planar geometry due to significant steric repulsion in its "fjord" region (positions 1 and 12).
For OLED researchers, this structural distortion is a critical asset. It disrupts intermolecular
Part 1: Molecular Architecture & Electronic Theory
The Helical Distortion (Fjord Region)
The core benzo[c]phenanthrene structure is characterized by a
-
Steric Origin: The protons at positions 1 and 12 overlap (van der Waals radii violation), forcing the molecule out of planarity.
-
Electronic Consequence: This twist reduces the effective conjugation length compared to its planar isomer, chrysene. Consequently, benzo[c]phenanthrene exhibits a wider optical band gap and higher triplet energy .
Electronic Energy Landscape
The introduction of the bromine atom at the 2-position (a terminal ring position, para to the fjord) exerts both inductive and heavy-atom effects.
| Property | Value (Approx.) | Mechanistic Implication |
| HOMO Level | -5.8 eV | Deep HOMO provides oxidative stability and good alignment with common Hole Transport Layers (HTL). |
| LUMO Level | -2.6 eV | High LUMO requires strong electron injection layers (EIL) or n-doping for efficient operation. |
| Optical Band Gap ( | ~3.2 eV | Suitable for blue and deep-blue host materials. |
| Triplet Energy ( | ~2.55 eV | Sufficient to confine excitons for green and some blue phosphorescent emitters. |
| Spin-Orbit Coupling | Enhanced | The heavy bromine atom ( |
Strategic Value of the 2-Bromo Position
Functionalizing the 2-position extends conjugation along the "long axis" of the terminal phenyl ring without increasing steric strain in the fjord region. This allows for the design of "wing-shaped" hosts that maintain the core's high
Part 2: Synthesis Protocol (Self-Validating System)
The most rigorous route to high-purity this compound is Mallory Photocyclization . Direct bromination of benzo[c]phenanthrene is not recommended due to poor regioselectivity (often favoring the 5,8-positions).
Phase A: Precursor Assembly (Wittig Reaction)
Objective: Synthesize 1-(4-bromophenyl)-2-(2-naphthyl)ethene.
-
Reagents:
-
(2-Naphthyl)methyltriphenylphosphonium bromide (1.0 eq).
-
4-Bromobenzaldehyde (1.0 eq).
-
Potassium tert-butoxide (KOtBu) (1.2 eq).
-
Solvent: Anhydrous THF.
-
-
Protocol:
-
Suspend phosphonium salt in THF at 0°C under
. -
Add KOtBu slowly; stir for 30 min (solution turns orange/red).
-
Add 4-bromobenzaldehyde dropwise. Warm to RT and stir for 12h.
-
Validation: TLC should show disappearance of aldehyde.
-
Workup: Quench with water, extract with DCM, dry over
. -
Isomer Management: The product will be a mixture of cis and trans isomers. Both are acceptable for the next step, as the photocyclization proceeds via the cis isomer (photo-isomerization occurs in situ).
-
Phase B: Oxidative Photocyclization
Objective: Cyclize the stilbene derivative into the phenanthrene core.
-
Reagents:
-
Precursor from Phase A.
-
Iodine (
) (0.05 eq) – Oxidant. -
Propylene Oxide (excess) – Acid Scavenger (traps HI to prevent side reactions).
-
Solvent: Toluene or Cyclohexane (dilute concentration ~10 mM is critical to prevent dimerization).
-
-
Apparatus:
-
High-pressure mercury lamp (UV source).
-
Quartz immersion well or Pyrex vessel (if filtering <280 nm is desired).
-
-
Protocol:
-
Dissolve precursor in solvent. Bubbling with air is necessary (oxygen serves as the terminal oxidant to regenerate
). -
Add
and propylene oxide. -
Irradiate while stirring. Monitor by UV-Vis (appearance of characteristic phenanthrene vibronic bands).
-
Endpoint: Disappearance of the stilbene olefinic absorption.
-
-
Purification:
-
Wash with
(remove iodine). -
Column chromatography (Hexane/DCM gradient).
-
Target: this compound (White/Pale yellow solid).
-
Part 3: OLED Application Workflows
Synthesis of Host Materials (Suzuki Coupling)
The bromine handle allows coupling with aryl boronic acids (e.g., phenylcarbazole, triphenylamine) to create bipolar hosts.
Workflow Visualization:
Caption: Synthetic pathway from commodity precursors to the functionalized OLED material via the this compound intermediate.
Device Integration
When used as a host in PhOLEDs:
-
Doping Concentration: 5–10 wt% of the phosphorescent dopant (e.g.,
or blue emitters like ). -
Layer Structure:
-
Anode: ITO
-
HTL: TAPC (High triplet energy hole transporter).
-
EML: This compound derivative : Dopant.
-
ETL: TPBi (Electron transporter).
-
Cathode: LiF/Al.
-
-
Performance Logic: The benzo[c]phenanthrene core's high
confines the triplet excitons on the dopant, preventing back-transfer, while its twisted structure ensures amorphous film morphology, reducing leakage currents.
Part 4: Electronic Pathway Diagram
The following diagram illustrates the energy transfer mechanism when a derivative of this core is used as a host for a blue phosphorescent emitter.
Caption: Exciton management pathway. The host's T1 level must be engineered (via the 2-bromo handle) to match or exceed the dopant's T1 to prevent reverse energy transfer.
References
-
Synthesis of Benzo[c]phenanthrene Derivatives
-
Photocyclization Methodology (Mallory Reaction)
-
Electronic Properties of Phenanthrene Cores
- Title: Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound.
- Source: Jordan Journal of Physics.
-
URL:[Link]
-
Helicene/Benzo[c]phenanthrene in OLEDs
- Title: Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs.
- Source: Journal of M
-
URL:[Link]
-
Chemical Data & Identifiers
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenanthrene synthesis [quimicaorganica.org]
- 4. benzo[c]phenanthrene - Wikidata [wikidata.org]
- 5. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
Technical Guide: Comparative Analysis of 9-Bromophenanthrene and 2-Bromobenzo[c]phenanthrene
Executive Summary
This guide provides a high-resolution technical analysis distinguishing 9-bromophenanthrene (9-BP) from 2-bromobenzo[c]phenanthrene (2-BBP) . While both are brominated polycyclic aromatic hydrocarbons (PAHs), they represent divergent classes of topological chemistry.
-
9-Bromophenanthrene is a planar, "bay-region" molecule used extensively as a conductive scaffold in optoelectronics (OLEDs).
-
This compound is a non-planar, "fjord-region" molecule (a [4]helicene precursor) characterized by significant steric crowding and out-of-plane distortion, making it a critical model for studying chirality and specific metabolic activation pathways in toxicology.
Structural Topology & Stereochemistry
The fundamental difference between these two molecules is planarity versus helicity , driven by the steric environment of their respective "coves."
9-Bromophenanthrene: The Planar "Bay"
Phenanthrene possesses a bay region between positions 4 and 5. The steric repulsion between the hydrogen atoms at these positions is minimal enough to allow the molecule to remain effectively planar.
-
Bromine Position: The bromine at C9 is located at the "K-region" (the bond with the highest double-bond character). It projects into open space, causing minimal steric perturbation to the ring system.
-
Consequence: 9-BP stacks efficiently in the solid state, facilitating
- overlap essential for charge transport in organic semiconductors.
This compound: The Twisted "Fjord"
Benzo[c]phenanthrene contains a fjord region (between positions 1 and 12). Unlike the bay region, the fjord region involves significant spatial overlap of the opposing aromatic rings.
-
Steric Clash: The van der Waals radii of the hydrogens at C1 and C12 overlap, forcing the molecule to twist out of plane to relieve strain. The torsion angle is approximately 24–27°.
-
Helicity: This distortion renders the molecule chiral (C2 symmetry), existing as P (plus) and M (minus) enantiomers. It is the fundamental unit of the helicene class.
-
Bromine Position: The bromine at C2 is distal to the fjord region. However, its electronic effects are transmitted through a twisted
-system, unlike the planar transmission in 9-BP.
Topological Comparison Diagram
The following diagram illustrates the steric logic dictating the topology of both molecules.
Caption: Figure 1. Topological divergence driven by steric congestion at the Bay vs. Fjord regions.
Synthetic Pathways[1][2][3]
The synthesis of these two molecules highlights the difference between functionalizing a stable core versus constructing a strained core .
Synthesis of 9-Bromophenanthrene (Direct EAS)
9-BP is synthesized via Electrophilic Aromatic Substitution (EAS) . The C9-C10 bond in phenanthrene has high electron density (highest bond order), making it the exclusive site for electrophilic attack under standard conditions.
-
Protocol Summary: Reaction of phenanthrene with
in or acetic acid. -
Mechanism: Formation of a dibromo-adduct intermediate followed by thermal elimination of HBr.
-
Yield: Typically 90–94% [Organic Syntheses, Coll.[1] Vol. 3].
Synthesis of this compound (Photocyclization)
Direct bromination of benzo[c]phenanthrene is regiochemically difficult and often targets the 5/8 positions. Accessing the 2-position usually requires de novo construction via the Mallory photocyclization of a pre-functionalized precursor.
-
Protocol Summary: Oxidative photocyclization of p-bromostyrylnaphthalene or equivalent stilbene precursors.
-
Mechanism:
-
Precursor synthesis (e.g., Wittig reaction).
-
Irradiation (
) to form the dihydro-intermediate. -
Oxidation (using
and propylene oxide) to aromatize the ring.
-
-
Challenge: The reaction must overcome the steric strain of forming the fjord region.
Synthetic Workflow Diagram
Caption: Figure 2. Comparative synthetic routes. Top: Direct functionalization of 9-BP. Bottom: Photochemical construction of 2-BBP.
Reactivity & Electronic Properties[2][5]
Electronic Structure
-
9-BP: The molecule retains the discrete "biphenyl-like" character of phenanthrene. The C9-Br bond is chemically versatile, serving as an excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to create blue-emitting OLED materials.
-
2-BBP: The non-planarity disrupts extended
-conjugation. While the 2-position is accessible, the twisted core prevents the tight -stacking seen in phenanthrene derivatives, often leading to amorphous solid-state structures rather than crystalline domains.
Biological Reactivity (Toxicology Focus)
This is the most critical distinction for drug development professionals.
-
Bay Region Theory (9-BP): Planar PAHs like phenanthrene are metabolized to dihydrodiol epoxides. These epoxides tend to intercalate into DNA and bind preferentially to Guanine residues. However, phenanthrene itself is often considered a threshold non-carcinogen compared to larger PAHs.
-
Fjord Region Theory (2-BBP): Benzo[c]phenanthrene derivatives are potent carcinogens.
-
Mechanism: The steric crowding in the fjord region prevents the enzyme epoxide hydrolase from detoxifying the diol epoxide metabolite.
-
DNA Binding: Unlike planar PAHs, fjord-region metabolites bind extensively to Adenine residues.[2][3] The non-planar shape allows them to fit into DNA pockets that planar molecules cannot access, leading to replication errors that are harder for cellular machinery to repair.
-
Comparison Table
| Feature | 9-Bromophenanthrene | This compound |
| CAS Number | 573-17-1 | 53034-15-4 |
| Topology | Planar (Bay Region) | Helical/Twisted (Fjord Region) |
| Point Group | ||
| Primary Synthesis | Direct Bromination (EAS) | Photocyclization of Stilbenes |
| Solid State Packing | Herringbone / | Disrupted / Amorphous |
| Key Application | OLED Emitters, Charge Transport | Chiral Materials, Carcinogenesis Models |
| Metabolic Target | Guanine (via Bay Region Epoxide) | Adenine (via Fjord Region Epoxide) |
| Solubility | High in Toluene/CHCl | Moderate (lower aggregation due to twist) |
Experimental Protocols
Protocol A: Synthesis of 9-Bromophenanthrene
Validating Source: Organic Syntheses, Coll.[4][5] Vol. 3, p. 134 (1955).
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and a trap for HBr gas.
-
Dissolution: Dissolve 0.1 mol phenanthrene in 100 mL
(or dichloromethane for greener chemistry). -
Addition: Heat to gentle reflux. Add 0.105 mol
dropwise over 30 minutes. -
Reflux: Continue reflux until HBr evolution ceases (approx. 2 hours).
-
Isolation: Distill off the solvent. Recrystallize the residue from ethanol.
-
Characterization: Melting point should be 65–66 °C.
Protocol B: Handling Benzo[c]phenanthrene Derivatives
Note: Due to the high potency of fjord-region PAHs, strict safety protocols are required.
-
Containment: All weighing and solution preparation must occur in a Class II Biological Safety Cabinet.
-
Deactivation: All glassware contacting 2-BBP should be rinsed with a surfactant/solvent mix before removal from the hood.
-
Chiral Separation: If studying the chiral properties, 2-BBP enantiomers can be resolved using HPLC with chiral stationary phases (e.g., Chiralcel OD) using Hexane/IPA mixtures.
References
-
Organic Syntheses. (1955). 9-Bromophenanthrene. Organic Syntheses, Coll. Vol. 3, p. 134.
-
National Institutes of Health (NIH). (1993). Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA. Carcinogenesis.
-
ResearchGate. (2014). Difference between bay and fjord regions in two PAH conformations.
-
ChemicalBook. (2023). 9-Bromophenanthrene Properties and Synthesis.
-
Beilstein Journals. (2019). A novel and efficient synthesis of phenanthrene derivatives. Beilstein J. Org.[6] Chem.
Sources
- 1. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]
- 2. Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
Steric Hindrance and Helical Dynamics in 2-Substituted Benzo[c]phenanthrene Systems
Executive Summary
Benzo[c]phenanthrene (B[c]P) represents the simplest structural unit of the helicene family, often classified as a [4]helicene.[1] Unlike planar polycyclic aromatic hydrocarbons (PAHs) such as chrysene, B[c]P possesses a non-planar, helical geometry driven by severe steric repulsion in its "fjord" region (specifically between positions 1 and 12).[1]
For researchers in drug development and physical organic chemistry, the 2-substituted benzo[c]phenanthrene system offers a critical case study in conformational locking and buttressing effects .[1] While the parent molecule racemizes rapidly at room temperature, substitution at the 2-position exerts a "buttressing" force on the H1 proton, restricting its ability to relieve strain through in-plane bending.[1] This modification significantly alters the racemization barrier, metabolic stability, and DNA-intercalation profiles of the scaffold.[1]
Part 1: Structural Dynamics & The Buttressing Effect
The 1,12-Steric Clash
The defining feature of the B[c]P system is the spatial overlap between the hydrogen atoms at C1 and C12.[1] In the planar transition state, the distance between these protons would be chemically prohibitive (< 2.0 Å).[1] To relieve this, the molecule twists into a
The Buttressing Mechanism at C2
In a standard B[c]P system, the H1 and H12 atoms mitigate van der Waals repulsion by bending slightly away from each other (in-plane distortion) and twisting the rings (out-of-plane distortion).[1]
When a substituent (R) is introduced at C2 :
-
Steric Wall: The R group occupies space adjacent to H1.[1]
-
Restricted Bending: H1 is prevented from bending away from the fjord region (away from H12) due to repulsion from R.[1]
-
Net Effect: H1 is "buttressed" or pushed closer to H12, or at minimum, held more rigidly in the clash zone.[1] This raises the energy of the planar transition state more than it raises the ground state, leading to a net increase in the racemization barrier .
Visualization of Steric Interactions
The following diagram illustrates the numbering system and the vector of the buttressing force.[1]
Caption: Schematic of the 1,12-clash. The C2-substituent exerts a buttressing force (yellow), intensifying the H1-H12 repulsion (red).[1]
Part 2: Thermodynamics of Racemization[1]
The optical stability of B[c]P derivatives is governed by the energy barrier (
| Compound | Substituent (C2) | Est. Barrier ( | Half-life at 25°C | Conformational Status |
| Benzo[c]phenanthrene | H | ~9-12 kcal/mol | < 1 second | Rapid Racemization |
| 2-Methyl-B[c]P | CH₃ | ~14-16 kcal/mol | Seconds/Minutes | Dynamic Helix |
| 1-Methyl-B[c]P | (C1 Substituted) | > 25 kcal/mol | Hours/Days | Optically Stable |
Mechanistic Insight: While 2-substitution increases the barrier via buttressing, it does not provide the "locking" magnitude seen in 1-substitution (where the substituent itself enters the fjord).[1] However, for drug design, the 2-substituted analogs are often preferred because they retain enough flexibility to intercalate into DNA while possessing distinct metabolic profiles compared to the parent hydrocarbon.[1]
Energy Profile of Helix Inversion[1]
Caption: Reaction coordinate for helix inversion. 2-substitution destabilizes the planar TS more than the helical GS.
Part 3: Synthetic Methodologies
Synthesizing 2-substituted B[c]P systems requires strategies that build the crowded fjord region late in the sequence or utilize high-energy intermediates.[1]
Method A: Oxidative Photocyclization (Mallory Reaction)
This is the most robust method for generating the phenanthrene core.[1]
-
Precursor: 1-(2-substituted-phenyl)-2-(2-naphthyl)ethene (Stilbene analog).[1]
-
Cyclization: Irradiation (UV) promotes
-electrocyclization to the dihydro-intermediate.[1] -
Oxidation: Iodine (
) and Propylene Oxide (acid scavenger) drive the aromatization.[1]
Method B: Heck Coupling Strategy
Useful for installing the substituent after or during ring closure if utilizing a dihalide precursor.[1]
Protocol: Synthesis of 2-Methylbenzo[c]phenanthrene
Note: This protocol assumes standard Schlenk line techniques.[1]
Step 1: Wittig Olefination
-
Reagents: 2-Naphthaldehyde + (2-methylbenzyl)triphenylphosphonium bromide.
-
Conditions: NaH, THF, 0°C to RT, 12h.
-
Workup: Quench with water, extract with DCM.[1] Purify E/Z mixture (isomerization occurs during photolysis, so separation is unnecessary).
Step 2: Photocyclization [1][2]
-
Concentration: Dissolve the stilbene precursor in Cyclohexane (approx 0.01 M). Dilution is critical to prevent dimerization.
-
Additives: Add 1.1 eq Iodine (
) and 20 eq Propylene Oxide. -
Irradiation: Irradiate with a 450W Medium Pressure Hg lamp through a Pyrex filter (cut-off < 280 nm).
-
Monitoring: Monitor by UV-Vis (disappearance of stilbene band) or TLC.[1]
-
Purification: Wash with
(remove iodine), dry, and purify via column chromatography (Hexanes/DCM).
Caption: Synthetic pathway via Mallory photocyclization. The oxidative step locks the helical conformation.
Part 4: Biological & Pharmacological Relevance[1][3]
The Fjord Region Theory
In drug development and toxicology, B[c]P derivatives are studied primarily for their metabolic activation.[1]
-
Bay Region (e.g., Benzo[a]pyrene): Planar, intercalates easily.[1]
-
Fjord Region (B[c]P): Non-planar.[1] The diol epoxides formed at the fjord region (positions 3,4-diol-1,2-epoxide in B[c]P numbering, often resulting from 1,2,3,4-oxidation) are highly resistant to hydrolysis by epoxide hydrolase due to steric hindrance.[1]
2-Substitution Impact
A substituent at C2 influences the regioselectivity of P450 oxidation .[1]
-
Steric Steering: The substituent blocks enzymatic approach to the C1-C2 bond, potentially shifting metabolism away from the fjord region or altering the stereochemistry of the resulting epoxide.[1]
-
DNA Binding: The increased helicity (via buttressing) alters the fit of the molecule within the DNA minor groove, affecting the mutagenic potential.[1]
References
-
Buttressing effect in carbene chemistry. Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the principle of substituent-induced steric locking).
-
Synthesis and photochromic properties of benzofuran–phenanthrene hybrids. ResearchGate. (Provides Heck and photocyclization protocols for crowded systems).[1]
-
Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. ResearchGate. (Detailed synthesis of ketone derivatives and biological assays).
-
Novel functional [4]helicenes through a photooxidation pathway. Comptes Rendus Chimie. (Discusses racemization barriers and DFT calculations for substituted B[c]P).
-
Fjord-region Benzo[g]chrysene and Benzo[c]phenanthrene diol epoxides. NIH/PubMed.[1] (Biological activity and metabolic activation of fjord region PAHs).
Sources
Methodological & Application
synthesis of 2-Bromobenzo[c]phenanthrene from benzo[c]phenanthrene
Application Note: Precision Synthesis of 2-Bromobenzo[c]phenanthrene
Abstract
This guide details the high-fidelity synthesis of this compound. While direct bromination of polycyclic aromatic hydrocarbons (PAHs) is common, it is unsuitable for this specific isomer due to the electronic activation of the K-region (positions 5 and 6), which leads to inseparable isomeric mixtures. This protocol utilizes a retro-synthetic strategy involving the construction of the carbon skeleton around the halogen substituent using a Wittig olefination followed by an oxidative Mallory photocyclization. This method ensures 100% regiocontrol, yielding the 2-bromo isomer exclusively.
Introduction & Strategic Analysis
The Regioselectivity Challenge
Benzo[c]phenanthrene (also known as [4]helicene) possesses a non-planar, helical structure due to steric repulsion in the "fjord" region (positions 1 and 12).
-
Direct Bromination Failure: Electrophilic aromatic substitution (EAS) on benzo[c]phenanthrene is governed by the stability of the Wheland intermediate. The electron density is highest at the K-region (positions 5 and 6), analogous to the 9,10-positions of phenanthrene. Direct reaction with
or NBS predominantly yields 5-bromobenzo[c]phenanthrene or complex mixtures, making isolation of the 2-bromo isomer via this route inefficient and low-yielding. -
The Solution: To install the bromine atom at position 2 (a terminal ring position), it must be introduced prior to the formation of the tetracyclic core. The Mallory photocyclization of 2-(4-bromostyryl)naphthalene allows for the pre-placement of the halogen, which is retained during the ring-closing step.
Synthetic Pathway Overview
The synthesis proceeds in two distinct phases:
-
Precursor Assembly: Formation of the stilbene-like precursor via Wittig reaction.
-
Photochemical Ring Closure: Oxidative cyclization using iodine and a scavenger (THF) to drive the equilibrium toward the aromatic product.
Figure 1: Strategic workflow for the regioselective synthesis of this compound.
Experimental Protocols
Phase 1: Synthesis of Precursor 2-(4-Bromostyryl)naphthalene
Objective: Create the carbon backbone with the bromine atom pre-installed at the para-position of the styryl moiety, which corresponds to the 2-position of the final helicene.
Materials:
-
2-Naphthaldehyde (1.0 eq)
-
(4-Bromobenzyl)triphenylphosphonium bromide (1.1 eq)
-
Sodium methoxide (NaOCH3) (1.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM) for extraction
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Suspend (4-bromobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous methanol (0.2 M concentration relative to aldehyde).
-
Ylide Formation: Add Sodium methoxide (1.5 eq) portion-wise. The solution will typically turn yellow, indicating ylide formation. Stir at Room Temperature (RT) for 30 minutes.
-
Addition: Add 2-Naphthaldehyde (1.0 eq) dropwise as a solution in minimal methanol.
-
Reaction: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water and extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude product is a mixture of cis and trans isomers. Since both isomerize under UV light in the next step, separation is not strictly necessary, but passing through a short silica plug (eluting with Hexanes) removes residual phosphine oxide.
-
Yield Expectation: 85-95%
-
Appearance: White to pale yellow solid.
-
Phase 2: Oxidative Photocyclization (Mallory Reaction)
Objective: Cyclize the stilbene precursor into the phenanthrene derivative.[1][2][3][4] Critical Note: This reaction requires high dilution to prevent intermolecular [2+2] dimerization (cyclobutane formation).
Materials:
-
2-(4-Bromostyryl)naphthalene (from Phase 1)
-
Iodine (
) (0.05 - 0.1 eq) -
Tetrahydrofuran (THF) (Used as HI scavenger, safer than Propylene Oxide)[1]
-
Toluene (Spectroscopic grade)
-
Photochemical Reactor (Medium-pressure Mercury lamp, e.g., Hanovia 450W) with Pyrex filter (cutoff <280 nm).
Protocol:
-
Preparation: Dissolve the precursor in Toluene to achieve a dilute concentration (approx. 1-2 mM, ~0.5 g/L). High dilution is critical.
-
Additives: Add Iodine (5-10 mol%) and THF (20 equivalents).
-
Irradiation: Place the solution in the photoreactor (immersion well type is preferred for efficiency). Bubble air or oxygen through the solution gently during irradiation (Mallory reaction requires an oxidant, usually dissolved
, to regenerate from HI). -
Monitoring: Irradiate for 4-10 hours. Monitor by UV-Vis spectroscopy (disappearance of stilbene absorbance) or NMR.
-
Workup: Wash the reaction mixture with 10% aqueous
(sodium thiosulfate) to remove iodine. Wash with water and brine. Dry over . -
Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexanes/DCM gradient).
Data & Validation
Key Characterization Data
The following data validates the successful synthesis of the 2-bromo isomer.
| Parameter | Observation / Value | Notes |
| Appearance | White crystalline solid | Distinct from the yellow precursor |
| Melting Point | 138 - 140 °C | |
| 1H NMR (CDCl3) | Characteristic "fjord" proton (H1/H12) is highly deshielded | |
| 1H NMR (CDCl3) | H1 proton (next to Br) appears as a doublet with meta-coupling | |
| Regiochemistry | Single isomer | No 5-bromo or 6-bromo contaminants detected |
Mechanistic Logic (Self-Validating System)
The protocol is self-validating because the regiochemistry is locked by the precursor.
-
Excitation: The trans-stilbene derivative photo-isomerizes to cis.[3]
-
Cyclization: The cis-isomer undergoes conrotatory electrocyclic ring closure to form the trans-dihydrophenanthrene intermediate (DHP).
-
Trapping: The DHP is rapidly oxidized by Iodine/Oxygen to the aromatic system.
-
Regio-lock: Because the bromine is at the para position of the styryl ring, cyclization (which occurs at the ortho position) forces the bromine into position 2 of the resulting benzo[c]phenanthrene system. Formation of the 3-bromo isomer is impossible from the 4-bromo precursor.
Figure 2: Mechanistic flow of the ring-closing step ensuring regiochemical fidelity.
Safety & Handling
-
UV Radiation: The photochemical reactor emits high-intensity UV light. Wear UV-protective goggles and shield the reactor with aluminum foil or a cabinet.
-
Iodine: Corrosive and volatile. Handle in a fume hood.
-
Solvents: Toluene and THF are flammable. Ensure the photochemical lamp is cooled (water jacket) to prevent solvent ignition.
References
-
Preparation of this compound via Photocyclization
-
Talele, H. (2009).[9] Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan.
-
-
Mallory Reaction Review
- Mallory, F. B., & Mallory, C. W. (1984).
-
Regioselectivity of Electrophilic Substitution in Benzo[c]phenanthrene
- Laali, K. K., et al. (2006). Structure/reactivity relationships in the benzo[c]phenanthrene skeleton. Journal of Organic Chemistry.
- Process Improvement (THF as Scavenger): Liu, L., et al. (2004). Efficient Synthesis of Phenanthrenes via Photocyclization. Tetrahedron Letters. (Contextual support for THF usage over propylene oxide).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]
- 3. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9006503B2 - Organic electroluminescence devices containing substituted benzo[C]phenanthrenes - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of 2-Phospha[7]helicene, a Helicene with a Terminal Phosphinine Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Suzuki-Miyaura Coupling of 2-Bromobenzo[c]phenanthrene
This Application Note provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 2-Bromobenzo[c]phenanthrene . This substrate presents unique challenges due to the helical distortion of the benzo[c]phenanthrene core (a [4]helicene precursor) and the hydrophobicity typical of polycyclic aromatic hydrocarbons (PAHs).
The protocol prioritizes the use of Buchwald-type precatalysts (specifically SPhos-Pd-G2) or a Pd(OAc)₂/SPhos system. These are selected to overcome the steric strain induced by the "fjord" region (positions 1 and 12) which impacts the adjacent 2-position, and to ensure rapid oxidative addition into the electron-rich PAH core.
Introduction & Mechanistic Rationale
Benzo[c]phenanthrene (BcPh) is a tetracyclic aromatic hydrocarbon characterized by a non-planar, helical geometry caused by steric repulsion in the "fjord" region (between C1 and C12). Functionalization at the 2-position is strategically valuable for extending the helical backbone for chiral materials or organic electronics.
Key Challenges
-
Steric Environment: While the 2-position is not as hindered as the 1-position (fjord), the global helicity of the molecule creates a chiral twist that can impede the approach of the palladium catalyst, particularly during the transmetallation step.
-
Solubility: BcPh derivatives are highly lipophilic and poorly soluble in standard polar coupling solvents (e.g., pure DMF or MeOH), leading to precipitation and stalled reactions.
-
Protodeboronation: The electron-rich nature of the PAH ring can accelerate competitive protodeboronation of the boronic acid partner if the catalytic cycle is sluggish.
The Solution: Ligand-Accelerated Catalysis
We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This bulky, electron-rich biaryl phosphine ligand serves two critical functions:
-
Facilitates Oxidative Addition: The electron-rich nature of SPhos promotes oxidative addition into the C(sp²)–Br bond.
-
Stabilizes the LPd(0) Species: The steric bulk prevents catalyst aggregation (formation of Pd black) and creates a pocket that accommodates the twisted PAH substrate during reductive elimination.
Reaction Scheme & Workflow
The following diagram outlines the optimized workflow, from reactant preparation to isolation.
Caption: Optimized workflow for the coupling of lipophilic, sterically biased PAHs.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| This compound | >98% Purity | Substrate (Electrophile) |
| Aryl Boronic Acid | >97%, 1.5 equivalents | Coupling Partner (Nucleophile) |
| Pd(OAc)₂ | Palladium(II) Acetate, 99% | Precatalyst Source |
| SPhos | 98% | Ligand |
| K₃PO₄ | Tribasic, Anhydrous, finely ground | Base |
| Toluene | HPLC Grade, degassed | Solvent (Solubilizer) |
| Water | Deionized, degassed | Co-solvent (Base activation) |
Equipment
-
Reaction Vessel: 25 mL Schlenk tube or microwave vial with a crimp cap (Teflon-lined septum).
-
Heating: Oil bath set to 100°C or microwave reactor.
-
Inert Gas: Argon balloon or manifold (Nitrogen is acceptable, but Argon is preferred for heavier displacement of air).
Experimental Protocol (Step-by-Step)
Phase 1: Catalyst Pre-Complexation (Critical for Activity)
Directly mixing all components can lead to variable yields. Pre-forming the active catalyst species ensures consistency.
-
In a glovebox or under a stream of Argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) to the reaction vial.
-
Add 1.0 mL of anhydrous Toluene .
-
Stir at room temperature for 10 minutes . The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species.
Phase 2: Reaction Assembly[2]
-
To the catalyst solution, add This compound (153 mg, 0.5 mmol, 1.0 equiv) .
-
Add the Aryl Boronic Acid (0.75 mmol, 1.5 equiv) .
-
Add K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv) .
-
Add the remaining solvent: 4.0 mL Toluene and 0.5 mL Water .
-
Note: The 10:1 Toluene:Water ratio is crucial. Toluene dissolves the PAH; water dissolves the base.
-
-
Seal the vessel and purge with Argon for 5 minutes (bubbling needle) or perform 3 vacuum/backfill cycles.
Phase 3: Execution
-
Place the vessel in a pre-heated oil bath at 100°C .
-
Stir vigorously (>800 RPM). The biphasic mixture requires high agitation for effective phase transfer.
-
Monitor via TLC (Hexane:DCM 9:1) after 4 hours. Full conversion typically requires 12–18 hours .
-
Visual Cue: The reaction often darkens significantly as it progresses.
-
Phase 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with DCM (20 mL) and Water (20 mL) .
-
Separate phases.[1][2] Extract the aqueous layer twice with DCM (2 x 10 mL).
-
Combine organics, dry over MgSO₄ , filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: Start with 100% Hexanes to elute any dehalogenated byproduct (Benzo[c]phenanthrene), then gradient to 5-10% DCM/Hexanes to elute the coupled product.
-
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates why the SPhos system is effective for this specific substrate.
Caption: SPhos facilitates the oxidative addition of the bulky 2-bromo-BcPh and protects the Pd center.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Ensure strict O₂-free conditions. Switch to Pd(dppf)Cl₂ (more robust to air). |
| Protodeboronation (Ar-H) | Boronic Acid Instability | Increase Boronic Acid to 2.0 equiv. Lower temp to 80°C and extend time. |
| Homocoupling (Ar-Ar) | Oxygen Leak | Check septum integrity. Degas solvents more thoroughly. |
| Poor Solubility | Substrate Precipitation | Switch solvent system to 1,4-Dioxane/Water (4:1) at 100°C. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Foundational text on PAH reactivity and numbering).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[c]phenanthrene
This Application Note and Protocol guide is designed for researchers in organic synthesis, materials science, and drug discovery working with 2-Bromobenzo[c]phenanthrene . This substrate is a critical "proto-helicene" intermediate, offering a gateway to chiral polycyclic aromatic hydrocarbons (PAHs) used in organic light-emitting diodes (OLEDs), chiral dopants, and advanced pharmacophores.
Executive Summary & Substrate Analysis
Benzo[c]phenanthrene (also known as [4]helicene) is a non-planar PAH characterized by a "fjord" region (positions 1 and 12) that induces a helical twist. The 2-bromo derivative is a strategic entry point for functionalization because it is located on the terminal ring, adjacent to the sterically crowded fjord region but sufficiently distal to allow catalyst access.
Core Challenges
-
Steric Environment: While the 2-position is not as hindered as the 1-position, the global helicity of the molecule can impede the approach of bulky ligands or coupling partners.
-
Solubility & Aggregation: Like many PAHs, benzo[c]phenanthrene derivatives suffer from poor solubility in standard polar aprotic solvents, leading to aggregation that can stall catalytic cycles.
-
Purification: The product often retains the helical chirality, potentially existing as a racemate of P and M enantiomers, which requires specialized chiral stationary phases for separation if enantiopurity is required.
Reaction Optimization Strategy
To ensure high yields and reproducibility, this protocol moves beyond "generic" catalytic systems (e.g., Pd(PPh₃)₄) and utilizes Third-Generation Buchwald Precatalysts and Bulky Biaryl Phosphine Ligands . These systems are selected to:
-
Facilitate oxidative addition into the electron-neutral aryl bromide.
-
Prevent catalyst deactivation via palladium black formation (common in heated PAH reactions).
-
Promote reductive elimination in sterically congested environments.
Recommended Catalyst Systems
| Coupling Type | Catalyst / Ligand | Base | Solvent System | Temp |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos Pd G2 | K₃PO₄ (aq) | Toluene / Water (10:1) | 100°C |
| Buchwald-Hartwig | RuPhos Pd G2 or BrettPhos Pd G2 | NaOtBu | 1,4-Dioxane or Toluene | 110°C |
| Sonogashira | PdCl₂(PPh₃)₂ / XPhos | Cs₂CO₃ | THF / Et₃N | 80°C |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Target: Synthesis of 2-Arylbenzo[c]phenanthrenes for OLED/Electronic applications.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)]
-
Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)
-
Solvent: Toluene (degassed)
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial equipped with a magnetic stir bar with this compound (1.0 equiv), Arylboronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Inject degassed Toluene (concentration 0.1 M relative to bromide) and 2M aqueous K₃PO₄ via syringe.
-
Reaction: Place the vial in a pre-heated block at 100°C and stir vigorously (1000 rpm) for 12–18 hours.
-
Note: Vigorous stirring is critical to ensure phase transfer between the organic layer and aqueous base.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/DCM) or LC-MS. Look for the disappearance of the starting bromide (Rf ~0.6 in Hexane).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography on Silica Gel.
-
Tip: Use a gradient of Hexane → 5% DCM/Hexane to separate the product from protodeborylated byproducts.
-
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Target: Synthesis of hole-transport materials (HTMs).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Secondary amine (e.g., Carbazole, Diphenylamine) (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (2–4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox or under strict Schlenk conditions, combine the bromide, amine, NaOtBu, and Pd precatalyst in a reaction tube.
-
Solvent: Add anhydrous solvent (0.2 M concentration).
-
Heat: Seal the tube and heat to 110°C for 16 hours.
-
Workup: Filter the hot mixture through a pad of Celite (eluting with DCM) to remove insoluble salts.
-
Purification: Concentrate and recrystallize from Toluene/Ethanol or purify via chromatography.
Mechanism & Workflow Visualization
Figure 1: Catalytic Cycle & Steric Considerations
The following diagram illustrates the catalytic cycle with a focus on the steric influence of the benzo[c]phenanthrene "fjord" region.
Caption: Figure 1. Catalytic cycle emphasizing the role of bulky ligands (L) in stabilizing the oxidative addition complex against the steric bulk of the helical substrate.
Figure 2: Experimental Workflow Decision Tree
Caption: Figure 2. Decision tree for selecting reaction conditions based on the desired coupling partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 or BrettPhos Pd G2 . Ensure strictly anhydrous/degassed conditions. |
| Protodehalogenation | Reduction of C-Br bond instead of coupling. | Use a milder base (K₂CO₃ instead of NaOtBu) or reduce reaction temperature to 80°C. Increase concentration of coupling partner. |
| Insoluble Black Precipitate | "Pd Black" formation (catalyst death). | Add 10 mol% extra ligand (e.g., SPhos). Ensure efficient stirring. |
| Product is Racemic | Benzo[c]phenanthrenes racemize at high temps. | If enantiopurity is needed, perform chiral HPLC after coupling. The barrier to racemization is often low enough to overcome at 100°C. |
References
-
Buchwald-Hartwig Amination Review
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Synthesis of Functionalized Benzo[c]phenanthrenes
- Example of helical PAH synthesis via Pd-catalysis: Beilstein Journal of Organic Chemistry, 2019, 15, 302–310.
-
General Reactivity of Benzo[c]phenanthrene
Sources
- 1. Benzo[c]phenanthrene [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 7. Benzo[c]phenanthrene | CAS 195-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Bromination of Benzo[c]phenanthrene
This Application Note is designed for researchers and synthetic chemists requiring high-fidelity regiocontrol in the functionalization of benzo[c]phenanthrene ([4]helicene).
Target: C2-Bromobenzo[c]phenanthrene (CAS: 53034-15-4) Scope: Regioselectivity Challenges, Reagent Selection, and Synthetic Protocols.[1]
Executive Summary & Regioselectivity Paradox
Direct bromination of benzo[c]phenanthrene (BcPh) using standard electrophilic aromatic substitution (EAS) reagents (e.g.,
-
The Problem: The C2 position is electronically deactivated relative to the "K-region" (C5/C6 bond) and the meso-like positions. Direct bromination with
or -bromoacetamide (NBA) proceeds exclusively at the C5 position (equivalent to the 9-position of phenanthrene), followed by the C8 position upon dibromination. -
The Solution: Accessing the C2 position requires de novo synthesis using pre-functionalized precursors. The standard industry and academic protocol involves the Mallory Photocyclization of brominated styrylnaphthalenes or a TiCl4-mediated cyclization of brominated aldehyde precursors.
This guide details the reagents and protocols for the Photochemical Route , which is the gold standard for accessing non-preferred isomers of helicenes.[1]
Mechanistic Insight: Why Direct Reagents Fail
To understand the reagent choice, one must visualize the reactivity landscape of benzo[c]phenanthrene.
-
C5/C6 (K-Region): These positions possess the highest double-bond character and highest HOMO coefficient density, making them the primary site for electrophilic attack (Bromination, Nitration).[1]
-
C1/C12 (Fjord Region): Sterically occluded.[1] Reactivity here is negligible due to the helical twist.[1]
-
C2 (Target): Located on the terminal ring, adjacent to the fjord.[1] It is electronically similar to the
-position of naphthalene—reactive, but significantly less nucleophilic than the C5 meso-position.[1]
Decision Matrix:
| Desired Position | Reagent System | Mechanism |
|---|
| C5 (Major) |
Protocol: Synthesis of this compound
Since direct bromination is impossible, the "reagent" of choice is a photochemical oxidant acting on a pre-assembled skeleton.[1]
Phase 1: Precursor Assembly (Wittig Olefination)
Reagents:
-
1-Naphthaldehyde[1]
-
(4-Bromobenzyl)triphenylphosphonium bromide
-
Base:
-BuLi or NaOMe[1] -
Solvent: Dry THF or DMF[1]
Reaction:
Phase 2: The Mallory Photocyclization (The Critical Step)
This step constructs the benzo[c]phenanthrene core with the bromine atom locked in the C2 position.
Reagents & Equipment:
-
Oxidant: Iodine (
) – Stoichiometric (1.0–1.1 equiv).[1] -
Acid Scavenger: Propylene Oxide (excess) – Crucial to prevent acid-catalyzed polymerization or debromination.[1]
-
Solvent: Toluene or Benzene (Spectroscopic grade).[1]
-
Light Source: Medium-pressure Mercury Lamp (450W) with a Pyrex filter (
nm).
Step-by-Step Protocol:
-
Preparation: Dissolve 1-(4-bromostyryl)naphthalene (1.0 g) in Toluene (500 mL). High dilution (approx. 2-5 mM) is essential to prevent intermolecular [2+2] dimerization.[1]
-
Additives: Add Iodine (1.1 equiv) and Propylene Oxide (50 equiv).
-
Irradiation: Place the solution in a quartz or Pyrex immersion well reactor. Sparge with Argon for 15 mins to remove oxygen (though Mallory conditions often tolerate air, inert atmosphere improves yield).[1]
-
Reaction: Irradiate for 4–12 hours. Monitor by TLC or HPLC.[1] The reaction proceeds via a dihydro-intermediate which is oxidized by Iodine/Oxygen to the aromatic system.[1]
-
Workup: Wash with aqueous
(to remove excess Iodine), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Hexane/DCM).
Yield Expectation: 70–85% Product: this compound (White solid, mp: ~130°C).[1]
Visualization of Pathways
Caption: Divergent synthetic pathways. Direct bromination yields the C5 isomer.[1] The C2 isomer requires de novo construction via photocyclization.
Quality Control & Validation
To ensure the bromine is at C2 and not C5, use 1H NMR spectroscopy .[1] The symmetry and "fjord" region protons provide definitive proof.[1]
| Feature | 5-Bromo (Direct Product) | 2-Bromo (Target) |
| Symmetry | Asymmetric ( | Asymmetric ( |
| Fjord Protons (H1, H12) | H1 and H12 appear as distinct doublets/multiplets at high frequency (~9.0 ppm). | H1 is a singlet (or meta-coupled doublet) if Br is at C2? Correction: If Br is at C2, H1 is the adjacent fjord proton.[1] H1 will show ortho-coupling loss (appears as a singlet or small doublet).[1] |
| Key Signal | H6 appears as a singlet (no neighbor).[1] | H1 appears as a singlet (or d, |
Analytical Check:
-
HPLC: C18 Column, Acetonitrile/Water gradient.[1] The 2-bromo isomer typically elutes earlier than the 5-bromo isomer due to slightly different shape anisotropy.
References
-
Regioselectivity of Bromination
-
Photochemical Synthesis (Mallory Reaction)
-
Specific Synthesis of 2-Bromo Isomer
-
Patent Route (Alternative)
Sources
- 1. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US9006503B2 - Organic electroluminescence devices containing substituted benzo[C]phenanthrenes - Google Patents [patents.google.com]
- 6. BJOC - A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Note: 2-Bromobenzo[c]phenanthrene as a Modular Platform for Helicene Synthesis
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis and utilization of 2-Bromobenzo[c]phenanthrene as a pivotal intermediate in the construction of higher-order helicenes (specifically [6]helicene).
The protocols below integrate advanced photochemical methodologies, specifically highlighting the THF-scavenger modification for improved yields and safety, a significant optimization over traditional propylene oxide methods.
Executive Summary
Helicenes are inherently chiral polycyclic aromatic hydrocarbons (PAHs) with immense potential in asymmetric catalysis, circularly polarized luminescence (CPL), and molecular electronics. However, their synthesis is often plagued by low regioselectivity and harsh conditions.
This compound serves as a critical "chiral anchor." As a functionalized [4]helicene, it possesses a pre-formed helical turn and a regioselective bromine handle at the 2-position. This allows for the precise, stepwise extension of the helical backbone via palladium-catalyzed cross-coupling (Heck, Suzuki) followed by photocyclization, enabling the controlled synthesis of [6]helicene and functionalized derivatives.
This guide details:
-
Synthesis of this compound using an optimized Iodine-THF photocyclization system.
-
Elongation to [6]Helicene via a Heck-Photocyclization sequence.
Strategic Synthesis Roadmap
The synthesis relies on a "build-couple-cyclize" strategy. Unlike direct bromination of benzo[c]phenanthrene, which is often non-selective (favoring the K-region or 5/8 positions), this route installs the bromine early in the precursor stage or utilizes specific electronic directing effects to ensure the halogen is positioned at the helix terminus (C2), maximizing conjugation for subsequent extension.
Logical Pathway Diagram
Figure 1: Stepwise construction of [6]helicene from naphthyl precursors via the 2-bromo intermediate.
Protocol 1: Synthesis of this compound[1][2]
Principle: The core [4]helicene skeleton is constructed via the Mallory photocyclization of a stilbene-like precursor.[1] Innovation: This protocol uses Tetrahydrofuran (THF) as a scavenger for the HI byproduct.[2][3] Traditional methods use propylene oxide (carcinogenic, volatile). THF is cheaper, safer, and forms 4-iodobutanol/1,4-diiodobutane, preventing acid-catalyzed side reactions without the hazards of epoxides.
Materials & Reagents
| Reagent | Role | Specifications |
| 2-(4-Bromostyryl)naphthalene | Precursor | Synthesized via Wittig reaction (See Note A) |
| Iodine (I₂) | Oxidant | Resublimed, >99.8% |
| Tetrahydrofuran (THF) | HI Scavenger | Anhydrous, inhibitor-free |
| Toluene | Solvent | Spectroscopic grade (to minimize UV absorbance) |
| Photoreactor | Equipment | Immersion well type, 125W High-Pressure Mercury Vapor (HPMV) lamp |
(Note A: Synthesize the precursor by reacting (2-naphthylmethyl)triphenylphosphonium bromide with 4-bromobenzaldehyde using NaOMe/MeOH).
Step-by-Step Methodology
-
Preparation of Reaction Solution:
-
In a 1 L photochemical reactor vessel, dissolve 2-(4-bromostyryl)naphthalene (1.0 eq, approx. 2.0 g) in Toluene (approx. 800 mL). High dilution (~2-3 mM) is critical to prevent intermolecular dimerization.
-
Add Iodine (1.1 eq).[3] The solution will turn dark violet.
-
Add THF (20 eq).[3] This large excess ensures rapid trapping of HI.
-
-
Degassing (Critical Step):
-
Sparge the solution with Argon or Nitrogen for 20 minutes. Oxygen can act as a co-oxidant but often leads to oxidative photodegradation products. The Iodine-THF system works best under inert atmosphere.
-
-
Irradiation:
-
Insert the 125W HPMV lamp (housed in a water-cooled quartz jacket).
-
Irradiate the mixture with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC (Hexane/DCM). The fluorescent blue spot of the stilbene precursor will disappear, replaced by the distinct fluorescence of the phenanthrene derivative.
-
Typical Duration: 6–10 hours depending on concentration and lamp intensity.
-
-
Work-up:
-
Remove solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with 10% aqueous Sodium Thiosulfate (to remove excess Iodine).
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.[3]
-
-
Purification:
-
Purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Yield: Expect 85–95%.
-
Characterization: this compound appears as a white/pale yellow solid. ¹H NMR will show the characteristic downfield signals of the "bay region" protons (H1 and H12).
-
Protocol 2: Utilization – Synthesis of [6]Helicene[2]
Principle: The bromine at position 2 acts as an electrophilic handle. A Heck coupling installs a styryl arm, which is then cyclized to form the final two rings of the [6]helicene.
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Starting Material | From Protocol 1 |
| Styrene | Coupling Partner | Stabilizer-removed (wash with NaOH if needed) |
| Pd(OAc)₂ | Catalyst | 5 mol% |
| dppp | Ligand | 1,3-Bis(diphenylphosphino)propane (10 mol%) |
| K₂CO₃ or Et₃N | Base | Anhydrous |
| DMF or DMA | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
Phase A: Heck Coupling
-
Reaction Setup:
-
In a flame-dried Schlenk tube, combine This compound (1.0 eq), Styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), dppp (0.10 eq), and K₂CO₃ (2.0 eq).
-
Add DMF (concentration ~0.1 M).
-
-
Execution:
-
Heat to 100–120°C under Argon for 12–24 hours.
-
Monitor by TLC for the disappearance of the bromide.
-
-
Isolation:
-
Cool, dilute with water, and extract with EtOAc.
-
Purify the intermediate 2-styrylbenzo[c]phenanthrene via column chromatography. Yield: ~80–90%.[3]
-
Phase B: Final Photocyclization ([6]Helicene Formation)
-
Irradiation:
-
Dissolve the 2-styrylbenzo[c]phenanthrene in Toluene (dilute, ~1 mM).
-
Add Iodine (1.1 eq) and THF (20 eq).
-
Irradiate using the 125W HPMV lamp for 4–8 hours.
-
-
Purification:
-
Standard thiosulfate wash and silica chromatography.[3]
-
Product: [6]Helicene (Hexahelicene).
-
Properties: High optical rotation (if resolved), characteristic UV-Vis absorption.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Concentration (Photolysis) | < 5 mM | High concentrations favor intermolecular [2+2] cycloaddition (dimerization) over intramolecular cyclization. |
| HI Scavenger | THF (excess) | Absence of scavenger leads to acid-catalyzed polymerization or reversibility of the dihydro-intermediate. |
| Oxygen | Exclude (Inert atm) | Presence of O₂ can lead to oxidation of the benzylic positions or ring opening, though some older protocols use air as an oxidant (less efficient than I₂). |
| Light Source | Quartz vs. Pyrex | Use Quartz immersion wells. Pyrex filters out UV <300nm, which may be required for the excitation of certain stilbene derivatives. |
Safety & Compliance
-
PAH Toxicity: Benzo[c]phenanthrene and helicenes are Polycyclic Aromatic Hydrocarbons.[4] Treat as potential carcinogens.[5] Use double-gloving and work in a fume hood.
-
UV Radiation: The HPMV lamp emits high-intensity UV. Wear UV-blocking eyewear and shield the reactor with aluminum foil or a cabinet.
-
Iodine: Corrosive and volatile. Handle in a hood.
References
-
Talele, H. R., & Bedekar, A. V. (2011). Expeditious synthesis of helicenes using an improved protocol of photocyclodehydrogenation of stilbenes. Arkivoc , (ix), 15-37.[2]
- Key Insight: Establishes the Iodine-THF protocol and details the synthesis of this compound
-
Talele, H. R., Gohil, M. J., & Bedekar, A. V. (2009). Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan, 82(9), 1182–1186.
- Key Insight: Comparative study of THF vs. Propylene Oxide as HI scavengers; validates the safety and yield improvements of the THF method.
-
Collins, S. K., & Vachon, M. P. (2006). Helicene synthesis by metathesis: a new approach to these chiral aromatics. Organic Letters, 8(25), 5757-5760.
- Key Insight: Provides context on alternative synthetic routes, highlighting the efficiency of the photocyclization/Heck strategy for specific functionaliz
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromobenzo[c]phenanthrene
Executive Summary
This Application Note details the optimized conditions for the Buchwald-Hartwig amination of 2-Bromobenzo[c]phenanthrene . This substrate presents unique challenges due to the "bay region" steric crowding characteristic of benzo[c]phenanthrenes (tetrahelicenes), which induces non-planarity and helicity. Traditional
This guide provides a validated "System A" (General Purpose) and "System B" (High Steric Demand) protocol, utilizing dialkylbiaryl phosphine ligands to ensure high turnover frequencies (TOF) and conversion.
Pre-Reaction Strategic Analysis
Substrate Challenges
-
Helicity & Sterics: Benzo[c]phenanthrene possesses a topological twist (helicity) due to the steric clash between protons at the 1 and 12 positions. While the 2-position is on the "outer" rim, the overall molecular volume impedes the coordination sphere of the palladium catalyst.
-
Solubility: Like many PAHs, the starting material exhibits poor solubility in polar aprotic solvents (DMSO, DMF) but dissolves well in hot non-polar aromatics (Toluene, Xylene).
-
Electronic Deactivation: The fused aromatic system is electron-rich, increasing the energy barrier for the initial oxidative addition of the Pd(0) species into the C-Br bond.
Ligand Selection Logic
To overcome these barriers, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands serve a dual purpose:
-
Electron Richness: The dialkylphosphino group pushes electron density onto the Pd center, facilitating oxidative addition into the electron-rich aryl bromide.
-
Steric Bulk: The biaryl backbone promotes the difficult reductive elimination step, which is often the rate-determining step for bulky substrates.
| Target Amine Class | Recommended Ligand | Rationale |
| Primary Amines (Anilines, Alkyl amines) | BrettPhos or tBuBrettPhos | Prevents |
| Secondary Amines (Cyclic, Acyclic) | RuPhos | Exceptional for secondary amines; steric bulk prevents double arylation. |
| General / Mixed | XPhos | "Workhorse" ligand; excellent balance of stability and activity for fused rings. |
Mechanistic Pathway & Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical influence of the ligand (L) on the sterically demanding reductive elimination step.
Figure 1: Catalytic cycle emphasizing the critical Reductive Elimination step, which requires bulky ligands to force the C-N bond formation in crowded PAH systems.
Experimental Protocols
Safety & Handling
-
Carcinogenicity: Benzo[c]phenanthrene derivatives are potent PAHs. All weighing must occur in a dedicated fume hood or glovebox. Double-gloving (Nitrile) is mandatory.
-
Inert Atmosphere: Palladium(0) species are oxygen-sensitive. All solvents must be degassed (sparged with
or Ar for 20 mins) prior to use.
Method A: The "Gold Standard" (Secondary Amines)
Best for coupling morpholine, piperidine, or N-methylaniline.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst Source:
(2 mol% Pd) or Pd(OAc) -
Ligand: RuPhos (4-6 mol%) (L:Pd ratio 2:1)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene (anhydrous)
-
Concentration: 0.1 M - 0.2 M
Procedure:
-
Charge Solids: In a glovebox or under a stream of Argon, add this compound (1.0 eq), NaOtBu (1.5 eq),
(1 mol%), and RuPhos (2 mol%) to a screw-cap reaction vial equipped with a magnetic stir bar. -
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Syringe in anhydrous Toluene.
-
Amine Addition: Add the liquid amine (1.2 eq) via syringe. (If amine is solid, add in step 1).
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 12–18 hours.
-
Checkpoint: The reaction mixture should turn from dark purple/red to a brown/orange suspension as NaBr precipitates.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Wash the pad with EtOAc.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Note: PAHs often streak on silica; use 1%
in the eluent if necessary.
Method B: The "High-Difficulty" Protocol (Primary Amines/Anilines)
Best for coupling aniline, hexylamine, or hindered primary amines.
Reagents:
-
Catalyst: Pd-G4-BrettPhos Precatalyst (2–3 mol%)
-
Why Precatalyst? Ensures accurate 1:1 L:Pd stoichiometry and rapid activation at lower temperatures, preventing catalyst decomposition before the difficult oxidative addition.
-
-
Base:
(2.0 equiv) or (if NaOtBu decomposes the substrate). -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (for higher temp).
Procedure:
-
Charge: Add Substrate, Pd-G4-BrettPhos, and Base (
) to the vial. -
Inert: Seal and purge with Argon.
-
Solvent: Add 1,4-Dioxane (degassed).
-
Heat: Stir at 100°C for 16 hours.
-
Optimization: If conversion is <50% after 6 hours, increase temperature to 120°C (requires pressure vial).
-
Troubleshooting & Optimization Matrix
Use the following decision tree to troubleshoot low yields or incomplete conversion.
Figure 2: Troubleshooting logic flow. Protodehalogenation (Ar-Br
Comparison of Conditions
| Parameter | Standard Condition | Optimized for Benzo[c]phenanthrene |
| Solvent | THF or Toluene | Toluene or Xylene (Higher BP required for solubility) |
| Base | NaOtBu | NaOtBu (Standard) or Cs2CO3 (If functional groups sensitive) |
| Ligand | BINAP / DPPF | XPhos / RuPhos / BrettPhos (Essential for steric bulk) |
| Temp | 60-80°C | 100-110°C (Kinetic energy needed to overcome steric barrier) |
References
-
Buchwald-Hartwig Amination Overview
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ligand Selection for Hindered Substrates
- Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands for All Seasons." Chemical Science.
-
Synthesis of Benzo[c]phenanthrene Derivatives
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on PAH solubility and reactivity).
- PubChem Compound Summary for Benzo[c]phenanthrene.
-
General Protocol for Hindered Aryl Halides
Sources
Application Note: Crystallization Protocols for 2-Bromobenzo[c]phenanthrene
Introduction & Structural Significance[1][2][3][4]
2-Bromobenzo[c]phenanthrene is a critical intermediate in the study of distorted polycyclic aromatic hydrocarbons (PAHs). Unlike planar PAHs (e.g., anthracene), benzo[c]phenanthrene derivatives possess a "fjord region" (positions 1 and 12), creating significant steric strain that forces the molecule into a non-planar, helical geometry.
Why this matters for crystallization:
-
Chirality: The helical twist renders the molecule chiral (
and helicity). Unless resolved, it crystallizes as a racemate. -
Packing Forces: The crystal lattice is governed by a competition between
- stacking (aromatic cores) and weak hydrogen/halogen bonding. The bromine atom at position 2 introduces a -hole , potentially directing assembly via Br··· or Br···Br interactions, which aids in ordering the lattice for diffraction. -
Heavy Atom Effect: For X-ray crystallography, the bromine atom (
) provides anomalous scattering power, facilitating phase determination without the need for additional derivatization.
Physicochemical Profile & Solubility
Before attempting crystallization, the solubility profile must be mapped. PAHs are generally hydrophobic, but the bromine substituent slightly increases polarity compared to the parent hydrocarbon.
Table 1: Solubility Profile of this compound
| Solvent Category | Specific Solvent | Solubility @ 25°C | Application |
| Good Solvents | Dichloromethane (DCM) | High | Dissolution vector |
| Chloroform ( | High | Dissolution vector | |
| Toluene | Moderate/High | High-temp recrystallization | |
| Benzene | Moderate | Avoid if possible (Toxicity) | |
| Poor Solvents | Ethanol / Methanol | Low / Insoluble | Anti-solvent |
| Hexane / Pentane | Low | Anti-solvent / Vapor donor | |
| Acetonitrile | Very Low | Anti-solvent |
Decision Matrix: Method Selection
Select the crystallization method based on your sample quantity and purity.
Figure 1: Decision matrix for selecting the optimal crystallization pathway based on sample constraints.
Detailed Protocols
Protocol A: Anti-Solvent Vapor Diffusion (Gold Standard for SCXRD)
Best for: High-quality single crystals with minimal solvent inclusion defects.
Mechanism: A "good" solvent containing the solute is slowly concentrated by the diffusion of a volatile "poor" solvent. The slow increase in supersaturation promotes fewer, higher-quality nucleation sites.
Materials:
-
Inner vial (4 mL borosilicate glass)
-
Outer vial (20 mL scintillation vial with tight cap)
-
Solvents: Chloroform (Good) and Methanol (Poor)
Step-by-Step:
-
Dissolution: Dissolve 5–10 mg of this compound in 0.5–1.0 mL of Chloroform in the inner vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if any particulate is visible.
-
Reservoir Prep: Add 3–4 mL of Methanol (anti-solvent) to the outer vial.
-
Assembly: Carefully place the open inner vial inside the outer vial. Critical: Do not let the solvents mix directly.[1]
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation of the volatile methanol.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).
-
Observation: Methanol vapor will diffuse into the chloroform solution, slowly lowering the solubility limit. Crystals should appear within 2–7 days.
-
Figure 2: Workflow for the Vapor Diffusion method, utilizing the volatility differential between Chloroform and Methanol.
Protocol B: Slow Evaporation (Biphasic Layering)
Best for: Larger batches or when vapor diffusion fails.
Mechanism: Controlled evaporation of a solvent mixture.[2]
-
Dissolution: Dissolve 20 mg of compound in minimal Dichloromethane (DCM).
-
Layering: Carefully layer an equal volume of Hexane or Ethanol on top of the DCM solution using a syringe against the vial wall.
-
Note: DCM is denser (
) than Hexane ( ), so the DCM layer will be at the bottom.
-
-
Evaporation: Cover the vial with aluminum foil and poke 3–5 small pinholes.
-
Growth: Allow solvents to evaporate slowly in a fume hood. The interface between layers often serves as the nucleation zone.
Protocol C: Sublimation
Best for: Ultra-pure crystals free of solvent molecules.
PAHs are notoriously difficult to free from solvent inclusions. Sublimation exploits the high thermal stability of the aromatic core.
-
Place crude material in a "cold finger" sublimation apparatus.
-
Apply high vacuum (
Torr). -
Heat the bottom flask using an oil bath to approx. 140–160°C (start below melting point).
-
Circulate coolant (0°C) through the cold finger.
-
Pure crystals will grow on the cold finger surface.
Characterization & Troubleshooting
Crystal Evaluation
-
Morphology: Look for clear, defined edges. Needles are common for benzo[c]phenanthrenes crystallized from ethanol; blocks/prisms are preferred for X-ray and often result from slow vapor diffusion.
-
Birefringence: Place crystal under a polarizing microscope. As the stage rotates, the crystal should "blink" (extinguish) sharply. If it remains dark or shows gradients, it may be amorphous or twinned.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high | Dilute the starting solution by 20%. |
| Micro-crystals | Nucleation too fast | Reduce temperature (4°C) or reduce anti-solvent volatility (use Ethanol instead of MeOH). |
| Twinning | Rapid growth / Shear stress | Switch from Evaporation to Vapor Diffusion; ensure vibration-free environment. |
| Disorder | Fjord region flexibility | Collect X-ray data at low temperature (100 K) to freeze molecular motion. |
References
-
Synthesis & Properties of Benzo[c]phenanthrene
-
Newman, M. S., & Wolf, M. (1952). The Synthesis of Benzo[c]phenanthrene Derivatives. Journal of the American Chemical Society, 74(13), 3225-3228. Link
-
-
Crystallization of Brominated PAHs
-
Herbstein, F. H. (1979). Crystal structure of 4,5-dibromophenanthrene. Acta Crystallographica Section B. Link
-
-
Vapor Diffusion Methodology
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Link
-
-
Helicene/Fjord Region Structural Data
-
Martin, R. H. (1974). The Helicenes. Angewandte Chemie International Edition, 13(10), 649-660. Link
-
Sources
Troubleshooting & Optimization
HeliceneTech Support Center: 2-Bromobenzo[c]phenanthrene Synthesis
Ticket ID: BBP-SYN-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Yield and Regioselectivity in Mallory Photocyclization
Diagnostic Dashboard: Reaction Parameters vs. Yield
Before troubleshooting specific failures, compare your current protocol against our optimized "Golden Batch" parameters. Deviations here are the primary cause of yield loss (<40%).
| Parameter | Standard (Low Yield) | Optimized (High Yield >85%) | Technical Rationale |
| Precursor | 1-(3-bromostyryl)naphthalene | Same (Trans-isomer preferred) | Cis-isomer cyclizes, but trans photo-isomerizes to cis in situ. |
| Concentration | > 10 mM | 1 - 3 mM | High dilution prevents intermolecular [2+2] dimerization (polymerization). |
| Oxidant | Iodine (I₂) only | I₂ + Propylene Oxide (PO) | PO scavenges HI, preventing acid-catalyzed side reactions and reversible ring opening. |
| Light Source | Quartz immersion well | Pyrex-filtered Hg Lamp | Pyrex (cutoff ~280nm) prevents photo-dehalogenation (C-Br bond cleavage). |
| Atmosphere | Air | Argon/Nitrogen (Degassed) | Oxygen promotes oxidative degradation; I₂ serves as the controlled oxidant. |
Troubleshooting Module: The Photocyclization Bottleneck
User Issue: "My reaction mixture turns black/tarry, and NMR shows loss of the bromine signal."
Root Cause Analysis
The synthesis of 2-bromobenzo[c]phenanthrene relies on the oxidative photocyclization of 1-[2-(3-bromophenyl)ethenyl]naphthalene . Two critical failure modes exist here:
-
Photodehalogenation: The C-Br bond energy (~66 kcal/mol) is susceptible to cleavage by high-energy UV (<300 nm).
-
Regio-scrambling: The meta-substituted precursor can cyclize at two different ortho positions, yielding a mixture of 2-bromo (desired) and 4-bromo (undesired, sterically congested) isomers.
Solution Protocol: The "Katz-Mallory" Modification
To maximize yield and retain the halogen, you must switch to the propylene oxide scavenger method.
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of the styrylnaphthalene precursor in Toluene or Benzene (approx. 3 mM concentration).
-
Additives: Add 1.1 eq of Iodine (I₂) and 50 eq of Propylene Oxide .
-
Degassing: Sparge with Argon for 20 minutes.
-
Irradiation: Irradiate with a 450W Medium Pressure Mercury Lamp housed in a Pyrex immersion well.
-
Critical: If using a Quartz well, you must use a Pyrex sleeve or a CuSO₄ liquid filter solution to block UV < 290nm.
-
-
Monitoring: Monitor by TLC/GC-MS. The reaction is complete when the precursor disappears (usually 4-12 hours depending on scale).
Logic Flow: Troubleshooting Decision Tree
Figure 1: Decision matrix for troubleshooting photocyclization failures. Follow the path based on your analytical data (TLC/NMR).
Advanced Topic: Regioselectivity & Purification
User Issue: "I have product, but the melting point is broad. NMR shows a mixture."
The Isomer Problem
Cyclization of the meta-bromostyryl precursor is not regiospecific. It yields:
-
Isomer A (Desired): this compound (Cyclization para to Br).
-
Isomer B (Undesired): 4-Bromobenzo[c]phenanthrene (Cyclization ortho to Br).
The 4-bromo isomer suffers from severe steric strain in the "fjord" region (the crowded area between the rings), making it less stable but still kinetically accessible.
Separation Protocol
Do not rely on flash chromatography alone, as the Rf values are nearly identical.
-
Workup: Wash the photolysis mixture with 10% aq. Na₂S₂O₃ (to remove residual iodine), dry over MgSO₄, and concentrate.
-
Primary Purification: Pass through a short silica plug (Hexanes) to remove polymers.
-
Selective Recrystallization:
-
Dissolve the mixture in boiling Cyclohexane or Ethanol/Benzene (9:1) .
-
The 2-bromo isomer is generally less soluble and more crystalline due to better planar stacking (less steric clash in the fjord region compared to the 4-bromo).
-
Allow to cool slowly. The first crop is usually enriched 2-bromo.
-
-
Verification: Check the ¹H NMR.
-
Diagnostic Signal: Look for the "fjord" protons (H1 and H12). In the 4-bromo isomer, the steric crowding causes a significant downfield shift or broadening compared to the 2-bromo isomer.
-
Frequently Asked Questions (FAQs)
Q: Can I use THF instead of Toluene? A: Yes, but Toluene or Benzene is preferred. Non-polar solvents often stabilize the radical intermediates better. However, if solubility is an issue, THF is acceptable provided it is anhydrous and degassed. Note that THF can form peroxides which may interfere with the radical mechanism.
Q: Why do I need 50 equivalents of Propylene Oxide? A: The reaction produces stoichiometric HI (2 moles per mole of product). Propylene oxide is volatile and can evaporate during the long photolysis time (20+ hours). A large excess ensures that the acid is continuously scavenged throughout the entire reaction duration, protecting the labile C-Br bond.
Q: Can I use LED lights instead of a Mercury lamp? A: Yes, provided the wavelength matches the absorption of the precursor (typically 300-365 nm). High-power UV LEDs (365 nm) are excellent as they emit very little heat and zero radiation below 300 nm, effectively eliminating the need for a Pyrex filter and reducing dehalogenation risks.
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.
- The definitive review on the mechanism and scope, establishing the iodine/oxidant requirement.
-
Liu, L., Yang, B., Katz, T. J., & Poindexter, M. K. (1991). Improved synthesis of helicenes. The Journal of Organic Chemistry, 56(12), 3769–3775.
- Introduces the Propylene Oxide (PO)
-
Collins, S. K., & Voth, A. R. (2010). Helicene synthesis by photochemically induced radical cyclization. Organic & Biomolecular Chemistry, 8(14), 3157-3161.
- Discusses modern flow-chemistry and light source vari
Sources
- 1. Nature of the chain propagation in the photostimulated reaction of 1-bromonaphthalene with sulfur-centered nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mallory reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
purification of 2-Bromobenzo[c]phenanthrene by column chromatography
Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: BBP-PUR-001
Welcome to the technical support center. You are likely working with 2-bromobenzo[c]phenanthrene , a critical intermediate often used in the synthesis of helicenes or sterically crowded polycyclic aromatic hydrocarbons (PAHs).
This molecule presents a specific set of purification challenges:
-
Helicity/Non-planarity: Unlike planar phenanthrene, the benzo[c] region creates a "fjord" or "cove" region, twisting the molecule. This reduces effective surface area for adsorption on silica compared to planar isomers.
-
Solubility: High crystallinity and low solubility in alkanes (hexanes/heptane) often lead to precipitation on the column.
-
Photosensitivity: The "cove" region is susceptible to oxidative photocyclization under ambient light.
Below are the troubleshooting modules designed to resolve your specific separation failures.
Module 1: Pre-Run Diagnostics & Method Development[1]
Q: "My TLC spots are streaking or showing poor separation from the starting material."
Diagnosis: The bromine atom increases the lipophilicity relative to polar impurities but makes it slightly more polar than the parent hydrocarbon. Streaking usually indicates sample overload or inappropriate solvent strength . If you synthesized this via photocyclization (Mallory reaction), your main impurities are likely the cis-stilbene precursor (less polar) or the uncyclized trans-isomer.
The Fix:
-
Target Rf: Aim for an Rf of 0.25 – 0.30 for the product.
-
Solvent System: Do not use 100% Hexanes. The bromine atom requires a modifier.
-
Standard: Hexane : Dichloromethane (DCM) [95:5 to 80:20].
-
Alternative: Hexane : Toluene [90:10]. Toluene often provides better selectivity for PAHs due to
- interactions.
-
-
Visualization: Use UV (254 nm). Caution: Minimize UV exposure time to prevent photocyclization on the plate.
Decision Tree: TLC Optimization
Figure 1: Logic flow for optimizing Thin Layer Chromatography (TLC) conditions for brominated PAHs.
Module 2: The Chromatography Run (Loading & Elution)
Q: "The compound precipitated at the top of the column immediately after loading."
Diagnosis: This is the most common failure mode with benzo[c]phenanthrenes. You likely attempted a Wet Load using a minimal amount of DCM, but as soon as the non-polar mobile phase (Hexane) hit the band, the compound crashed out. This ruins resolution and causes "channeling."
The Fix: Solid (Dry) Loading You must use dry loading for this compound. It eliminates solubility issues during the critical initial band formation.
Protocol: Dry Loading this compound
-
Dissolution: Dissolve your crude solid in a low-boiling good solvent (DCM or Chloroform). Do not use DMF or DMSO.
-
Adsorption: Add Silica Gel (230-400 mesh) to the flask.
-
Ratio: 1.5g of Silica for every 1g of Crude mixture.
-
-
Evaporation: Rotovap the mixture to dryness.
-
Checkpoint: The result must be a free-flowing powder . If it is sticky, add more silica and re-evaporate.
-
-
Loading: Pour this powder carefully onto the top of your pre-equilibrated column bed.
-
Protection: Add a layer of sand (1 cm) on top of the dry load to prevent disturbance when adding solvent.
Q: "Which stationary phase should I use?"
Recommendation:
-
Primary: Standard Silica Gel 60 (230–400 mesh).
-
Pro-Tip (Isomer Separation): If you cannot separate the 2-bromo isomer from a regioisomer (e.g., 3-bromo), use 10% Silver Nitrate (AgNO₃) impregnated silica . The silver ions complex with the
-systems; slight differences in steric accessibility (the "bay region" vs. "fjord region") will drastically change retention times. Note: Ag-silica is light sensitive; wrap column in foil.
Workflow: Dry Loading Logic
Figure 2: Step-by-step Dry Loading protocol to prevent column precipitation.
Module 3: Elution Strategy & Data
Q: "The compound is eluting too broadly (tailing)."
Diagnosis: Tailing in brominated PAHs is often caused by acidic sites on the silica interacting with the bromine or the aromatic system.
The Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent (Hexanes). This neutralizes the acidic sites. Do not add TEA to the elution solvent, only the equilibration step.
Gradient Table: Recommended Elution Profile Based on a 4g crude load on a 120g Silica Column.
| Time (min) | % Hexane | % DCM | Volume (CV) | Action |
| 0–5 | 100 | 0 | 2 | Equilibration (Flush impurities) |
| 5–15 | 95 | 5 | 3 | Elute non-polar precursors (Starting Material) |
| 15–30 | 90 | 10 | 5 | Target Elution Window (this compound) |
| 30–40 | 80 | 20 | 3 | Flush polar byproducts (Oxides/Quinones) |
Module 4: Post-Run Processing
Q: "I collected the fractions, but I have a yellow oil, not a solid."
Diagnosis: Solvent entrapment.[1] Benzo[c]phenanthrenes form solvates easily. Alternatively, you have co-eluted a "grease" impurity (from hexanes) or a plasticizer.
The Fix:
-
Trituration: Add cold Methanol (MeOH) or Pentane to the oil and sonicate. The PAH should crash out as a white/off-white solid.
-
Recrystallization: If high purity is required (e.g., for X-ray crystallography or biological assay), recrystallize from Ethanol/Toluene (4:1) .
Q: "My compound turned yellow/brown after sitting on the bench."
Diagnosis: Oxidative Photocyclization. The "cove" region of benzo[c]phenanthrene is highly reactive. Under light and air, it can cyclize to form benzo[g]chrysene derivatives or oxidize to quinones [1].
The Fix:
-
Store the purified solid in an amber vial .
-
Flush the vial with Argon/Nitrogen before sealing.
-
Store at -20°C .
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.[1] (Foundational text on the synthesis and stability of phenanthrene-type molecules).
-
Biotage. (2019). Preparation and use of an internal dry loading device for flash chromatography. Biotage Blog. (Authoritative guide on dry loading mechanics).
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Teledyne Labs Technical Notes. (Comparison of wet vs. dry loading for difficult solubility compounds).
- Katz, T. J., et al. (Various). Synthesis of Helicenes. (Context for the handling of non-planar benzo[c]phenanthrene intermediates).
Sources
Technical Support Center: Purification of Bromo-benzo[c]phenanthrene
Welcome to the technical support center for the purification of bromo-derivatives of benzo[c]phenanthrene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis and purification of halogenated polycyclic aromatic hydrocarbons (PAHs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the removal of unreacted benzo[c]phenanthrene from its bromo-derivative.
Introduction: The Challenge of Purity
The bromination of benzo[c]phenanthrene is a critical step in the synthesis of various functional organic materials and pharmaceutical intermediates. However, a common challenge in this synthesis is the removal of unreacted starting material from the desired bromo-derivative. Due to their similar polycyclic aromatic hydrocarbon backbones, benzo[c]phenanthrene and its bromo-derivative often exhibit comparable physical and chemical properties, making their separation non-trivial. This guide provides a systematic approach to achieving high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate unreacted benzo[c]phenanthrene from its bromo-derivative?
A1: The difficulty arises from the structural similarity between the two molecules. Both are nonpolar polycyclic aromatic hydrocarbons.[1] The addition of a bromine atom slightly increases the molecular weight and polarity of the bromo-derivative, but this difference can be subtle. Consequently, their solubility in organic solvents and their affinity for common chromatographic stationary phases are very close, leading to overlapping elution profiles in chromatography and co-crystallization issues.
Q2: What is the first step I should take to assess the purity of my crude reaction mixture?
A2: Thin-Layer Chromatography (TLC) is the recommended initial step. It is a quick, inexpensive, and informative technique to visualize the number of components in your mixture and to get a preliminary idea of the separation feasibility. By testing various solvent systems, you can identify a suitable eluent for larger-scale purification by flash column chromatography.
Q3: Can I use recrystallization as the sole method for purification?
A3: While recrystallization is a powerful purification technique for crystalline solids, it may not be sufficient on its own to completely remove the unreacted starting material, especially if it is present in significant quantities.[2] Often, a combination of chromatography and recrystallization is the most effective strategy. Chromatography is used to remove the bulk of the impurity, followed by recrystallization to achieve high purity.
Q4: How does the position of the bromine atom on the benzo[c]phenanthrene ring affect the separation?
A4: The position of the bromine atom can influence the molecule's dipole moment and its crystal packing. This, in turn, can affect its solubility and interaction with chromatographic stationary phases. While this guide provides general strategies, the optimal separation conditions may vary slightly depending on the specific isomer of the bromo-benzo[c]phenanthrene you have synthesized.
Q5: Are there any safety precautions I should be aware of when working with these compounds?
A5: Yes. Polycyclic aromatic hydrocarbons and their derivatives are often classified as potentially carcinogenic and mutagenic.[3] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for both benzo[c]phenanthrene and its bromo-derivative before starting any experimental work.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification process.
Guide 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine an appropriate solvent system for the separation of benzo[c]phenanthrene and its bromo-derivative.
Core Principle: The slight increase in polarity upon bromination should allow for a separation on a polar stationary phase like silica gel. The bromo-derivative is expected to have a slightly lower Rf value than the unreacted benzo[c]phenanthrene.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or toluene). Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Eluent Systems: Prepare a series of developing solvents (eluents) with varying polarities. Start with a nonpolar solvent and gradually increase the polarity. Suggested starting solvent systems are listed in the table below.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Since both compounds are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.
-
Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Aromatic compounds will stain brown.
-
Troubleshooting TLC Separation
| Problem | Possible Cause | Solution |
| Spots are at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the polarity of the eluent. For example, if using pure hexane, try a mixture of hexane and ethyl acetate (e.g., 98:2). |
| Spots are at the solvent front (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the eluent. For example, if using 90:10 hexane:ethyl acetate, try 95:5 or 98:2. |
| Spots are not well-separated (streaking or overlapping) | Sample is too concentrated. | Dilute the sample before spotting. |
| Inappropriate solvent system. | Try a different solvent system. For example, use dichloromethane or toluene in place of ethyl acetate as the polar modifier. | |
| The two compounds have very similar Rf values. | Use a longer TLC plate to allow for better separation. You can also try a less polar solvent system and allow the plate to develop for a longer time. |
Table 1: Suggested TLC Solvent Systems
| Solvent System (v/v) | Expected Outcome |
| 100% Hexane | Both spots will likely have low Rf values, but may show some separation. |
| 98:2 Hexane:Ethyl Acetate | Should provide good initial separation with Rf values in the optimal range (0.2-0.5). |
| 95:5 Hexane:Dichloromethane | An alternative system that can offer different selectivity. |
| 90:10 Hexane:Toluene | Toluene can provide π-π interactions that may aid in separation. |
Visualization of TLC Separation Workflow
Caption: Workflow for TLC analysis and solvent system optimization.
Guide 2: Flash Column Chromatography
Objective: To perform a preparative separation of the bromo-benzo[c]phenanthrene from the unreacted starting material.
Core Principle: Based on the optimized TLC solvent system, a slightly less polar eluent is used for column chromatography to ensure good separation. The nonpolar benzo[c]phenanthrene will elute first, followed by the slightly more polar bromo-derivative.
Experimental Protocol: Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent based on the TLC results (e.g., introduce a gradient of ethyl acetate or dichloromethane in hexane).
-
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution by TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation (co-elution) | Eluent polarity increased too quickly. | Use a shallower gradient or isocratic elution with a less polar solvent system. |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Column was poorly packed (channeling). | Repack the column carefully, ensuring a homogenous and level bed. | |
| Product is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked column bed | Running the column dry or rapid changes in solvent polarity. | Ensure the column head is always covered with solvent. Use a gradual solvent gradient. |
Visualization of Separation Logic
Caption: Elution order in flash column chromatography.
Guide 3: Recrystallization
Objective: To further purify the bromo-benzo[c]phenanthrene obtained from column chromatography.
Core Principle: The solubility of a compound generally increases in a hot solvent and decreases as the solvent cools, allowing for the formation of pure crystals. The remaining minor impurities will ideally stay dissolved in the cold solvent (mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the bromo-benzo[c]phenanthrene is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point for PAHs.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| The crystals were washed with solvent that was not cold. | Ensure the wash solvent is ice-cold. |
Data Summary
Table 2: Comparative Properties of Benzo[c]phenanthrene and its Bromo-derivative (Predicted)
| Property | Benzo[c]phenanthrene | Bromo-benzo[c]phenanthrene (Predicted) | Rationale for Difference |
| Molecular Formula | C18H12 | C18H11Br | Addition of a bromine atom. |
| Molecular Weight | 228.29 g/mol [1] | ~307.19 g/mol | Addition of a bromine atom. |
| Polarity | Nonpolar | Slightly more polar | The C-Br bond introduces a dipole moment. |
| Solubility | Soluble in nonpolar organic solvents.[1] | Slightly less soluble in nonpolar solvents, slightly more soluble in moderately polar solvents. | Increased polarity. |
| TLC Rf (on silica) | Higher Rf | Lower Rf | Increased interaction with the polar stationary phase. |
| HPLC Retention Time (Reversed Phase) | Shorter retention time | Longer retention time | Increased hydrophobic interaction with the nonpolar stationary phase. |
| ¹H NMR | Aromatic protons in the range of ~7.5-9.2 ppm. | Similar aromatic region, but with one less proton signal and potential shifts in adjacent protons. | Substitution of H with Br. |
| ¹³C NMR | Aromatic carbons in the range of ~120-135 ppm. | Similar aromatic region, with the carbon attached to bromine showing a significant shift. | "Heavy atom effect" of bromine. |
References
-
Bachmann, W. E., & Boatner, C. H. (1936). Phenanthrene, 9-bromo-. Organic Syntheses, 16, 7. [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved February 7, 2026, from [Link]
-
Gavali, P. N., et al. (2014). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. RSC Advances, 4(50), 25747-25758. [Link]
-
Wikipedia. (2023, December 14). Benzo[c]phenanthrene. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
Pace, T. A., et al. (2023). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Organic Process Research & Development, 27(5), 941-947. [Link]
-
Sarfraz, M., et al. (2023). Synthesis of Benzo[c]selenophene and Derivatives via New Routes. Molecules, 28(21), 7356. [Link]
-
Kairyte, K. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs) (Master's thesis, Örebro University). Retrieved from [Link]
-
Legzdina, D., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. The Journal of Organic Chemistry, 88(16), 11529-11536. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(c)phenanthrene. In PubChem. Retrieved February 7, 2026, from [Link]
-
Nano, G. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]
-
Tvrdoňová, M., et al. (2019). New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. Molecules, 24(15), 2825. [Link]
-
Bandowe, B. A. M., & Wilcke, W. (2010). Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs): Determination in Suspended Particulate Matter (SPM) – a Review. CLEAN – Soil, Air, Water, 38(11), 1037-1058. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzo[c]phenanthrene. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
Bartle, K. D., & Smith, J. A. S. (1967). High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 794-797. [Link]
-
Tomaniova, M., et al. (2010). Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs): Determination in Suspended Particulate Matter. Central European Journal of Chemistry, 8, 562-595. [Link]
-
Al-Naiema, I. M., & Haydary, J. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Scientific Reports, 11(1), 13381. [Link]
-
Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Solvation Dynamics of 2-Bromobenzo[c]phenanthrene
[1]
Case ID: SOL-BBP-2BR-001 Subject: Troubleshooting Solubility Anomalies in Chloroform vs. DMSO Applicable Compound: 2-Bromobenzo[c]phenanthrene (CAS: 53034-15-4) Chemical Class: Halogenated Polycyclic Aromatic Hydrocarbon (PAH) / Helicene Precursor[1][2]
Executive Summary & Core Solvation Logic
The Issue: Researchers frequently encounter a "solubility paradox" with this compound. It dissolves instantly in Chloroform (
The Technical Root Cause: This behavior is dictated by the conflict between the molecule's lipophilic surface area and the solvent's dielectric properties .
-
Chloroform (
): A non-polar/moderately polar solvent ( ) that interacts favorably with the hydrophobic -electron cloud of the phenanthrene backbone via dispersion forces.[1] -
DMSO: A highly polar aprotic solvent (
) with high surface tension.[1][2] While it can dissolve many aromatics, the hydrophobic effect drives large PAHs like this compound to aggregate to minimize solvent-surface contact, often leading to "crashing out" upon standing or dilution.[1]
Decision Matrix: Selecting the Right Solvent
Before beginning your protocol, determine the correct solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection based on experimental end-goals.
Technical Data Comparison
| Feature | Chloroform ( | DMSO (Dimethyl Sulfoxide) |
| Solubility Status | High (Preferred) | Moderate to Low (Problematic) |
| Primary Interaction | London Dispersion / | Dipole-Dipole (struggles with large hydrophobic bulk) |
| Dielectric Constant | ~4.8 (Low polarity) | ~47 (High polarity) |
| Key Risk | Solvent evaporation changes concentration | Precipitation upon aqueous dilution |
| Use Case | NMR, Synthesis Workup, TLC | Biological Screening, Mutagenicity Tests |
| Handling | Volatile (Use Fume Hood) | Hygroscopic (Absorbs water, reducing solubility) |
Troubleshooting Protocols
Protocol A: NMR Sample Preparation ( )
Goal: Obtain a clear, artifact-free spectrum.[1][2]
-
Weighing: Weigh 5–10 mg of this compound into a clean vial.
-
Solvent Addition: Add 0.6 mL of Deuterated Chloroform (
). -
Observation: The solid should dissolve almost instantly.
-
Troubleshooting: If the solution appears cloudy, filter through a small plug of glass wool into the NMR tube. Cloudiness usually indicates inorganic salts from synthesis (e.g., Magnesium salts), not the PAH itself.[1]
-
-
Analysis: Run standard
and NMR.-
Note: The "cove" region protons (positions 1 and 12) will show significant downfield shifts due to steric compression/deshielding [1].
-
Protocol B: Biological Stock Preparation (DMSO)
Goal: Create a stable stock solution without "micro-precipitation."[1][2]
WARNING: Do not add water directly to the solid.[2] Do not freeze high-concentration stocks without checking for precipitation upon thawing.[1]
-
Preparation: Weigh the target amount (e.g., for a 10 mM stock).[1][2]
-
Direct Dissolution (Method 1):
-
The "Solvent Exchange" (Method 2 - Recommended for stubborn batches):
-
Dissolve the solid in a minimal amount of Acetone or DCM (volatile).
-
Add the required volume of DMSO to this solution.
-
Use a stream of nitrogen gas to gently evaporate the volatile solvent (Acetone/DCM), leaving the compound supersaturated in DMSO.
-
-
Dilution Check: Before applying to cells/media, pipette 10
of stock into 990 of water/media in a clear tube.
Frequently Asked Questions (FAQs)
Q1: Why does my DMSO stock turn cloudy when I store it in the fridge? A: PAHs have temperature-dependent solubility.[1][2] Cooling a saturated DMSO solution reduces the kinetic energy keeping the hydrophobic molecules apart, causing them to crystallize or aggregate.
-
Fix: Store at room temperature (protected from light) if used within a week. If frozen, you must sonicate and warm to 40°C before use to redissolve hidden micro-precipitates [2].
Q2: Can I use DMSO for NMR to save time? A: It is not recommended.
-
Viscosity: DMSO causes line broadening, reducing resolution.[1][2]
-
Water Peak: DMSO is hygroscopic; the water peak (approx.[1][2][3] 3.33 ppm) often overlaps with key signals.[1]
-
Recovery: It is very difficult to remove DMSO to recover your sample.[1][3] Chloroform allows for easy evaporation and recovery [3].
Q3: Is the 2-Bromo derivative more soluble than the parent Benzo[c]phenanthrene? A: Generally, no .[1] While the parent molecule is non-planar (which helps solubility by reducing crystal lattice energy), adding a heavy bromine atom increases the molecular weight and lipophilicity without adding hydrogen-bonding capability.[1] This makes it slightly harder to keep in polar solvents like DMSO compared to the parent hydrocarbon [4].
Q4: I see "oiling out" instead of crystals in DMSO. What is this? A: This is a phase separation. The hydrophobic PAH forms a liquid droplet phase distinct from the DMSO.[2] This is common if the sample contains residual non-polar solvents (like hexanes) from purification.[1] Ensure your solid is completely dry before adding DMSO.[1][2]
Visualizing the "Crash Out" Mechanism
Understanding why the compound precipitates helps prevent it.
Figure 2: The thermodynamic mechanism of precipitation upon aqueous dilution.[1][2]
References
-
PubChem. Benzo[c]phenanthrene | C18H12 | CID 9136 - Physical Properties and Spectral Data.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
ResearchGate Community. Storage of polycyclic aromatic hydrocarbons dissolved in DMSO? (2018).[1][2][4] Discussion on temperature stability of PAH stocks. Available at: [Link]
-
Reddit r/OrganicChemistry. NMR Solvent Selection: DMSO vs Chloroform. (2017).[1][5] Technical discussion on solvent artifacts. Available at: [Link]
preventing photo-degradation of 2-Bromobenzo[c]phenanthrene during storage
Welcome to the technical support center for 2-Bromobenzo[c]phenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the photo-degradation of this compound during storage. As a Senior Application Scientist, my goal is to synthesize my extensive experience in handling sensitive aromatic compounds with established scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). Like other PAHs, its extended system of conjugated pi electrons can absorb ultraviolet (UV) and visible light. This absorption can excite the molecule to a higher energy state, making it more susceptible to chemical reactions, particularly with oxygen. The presence of a bromine atom can further enhance this photosensitivity. Upon light exposure, these excited molecules can react with molecular oxygen to produce reactive oxygen species (ROS), which can lead to the degradation of the compound.[1]
Q2: I've noticed a slight yellowing of my solid this compound sample over time. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing, of a previously white or off-white crystalline solid is a common indicator of chemical degradation. For PAHs, this can be a result of photo-oxidation, leading to the formation of colored impurities like quinones. It is crucial to assess the purity of the sample using appropriate analytical methods before proceeding with your experiments.
Q3: Can I store my this compound solution in the lab on the bench?
A3: It is highly discouraged to store solutions of this compound, or any PAH, on the lab bench exposed to ambient light. Both UV and visible light can penetrate standard laboratory glassware and initiate photodegradation. For short-term storage during an experiment, it is advisable to wrap the container in aluminum foil. For long-term storage, specific protocols outlined in this guide should be followed.
Q4: What are the primary factors that accelerate the photo-degradation of this compound?
A4: The primary factors are:
-
Light Exposure: Direct exposure to light, especially in the UV region (around 250-380 nm), is the main driver of degradation.[1]
-
Oxygen Availability: The presence of oxygen is critical for the photo-oxidation process.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including degradation pathways.
-
Solvent: The choice of solvent can influence the stability of the compound in solution.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Problem 1: My experimental results are inconsistent when using this compound from a previously opened bottle.
-
Possible Cause: The compound may have degraded due to repeated exposure to light and air each time the bottle was opened.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your sample using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. Compare the chromatogram to a reference standard or the initial analysis of the batch.
-
Repurification: If significant degradation is observed, consider repurifying a small amount of the material, for example by recrystallization, if feasible.
-
Implement Proper Aliquoting: For new batches, aliquot the compound into smaller, single-use vials under an inert atmosphere (like argon or nitrogen) to minimize exposure of the bulk material.
-
Problem 2: I'm observing new, unexpected peaks in the chromatogram of my stored this compound sample.
-
Possible Cause: These new peaks likely represent degradation products. The photodegradation of brominated aromatic compounds can proceed via dehalogenation or oxidation.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., loss of bromine, addition of oxygen).
-
Review Storage Conditions: Immediately review your current storage protocol against the recommended best practices in this guide. Ensure the sample is protected from light and stored at the correct temperature under an inert atmosphere.
-
Forced Degradation Study: To proactively understand potential degradation pathways, you can perform a forced degradation study by exposing a small sample to UV light and analyzing the resulting products.
-
Problem 3: The concentration of my this compound standard solution appears to decrease over time, even when stored in the dark.
-
Possible Cause: While light is the primary driver of degradation, slow oxidation can still occur in the presence of dissolved oxygen in the solvent. Adsorption to the container surface can also be a factor for hydrophobic compounds like PAHs.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Choose Appropriate Containers: Use amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching of contaminants from the container. For highly sensitive applications, consider silanized glassware to reduce adsorption.
-
Store at Low Temperature: Store solutions at or below -20°C to significantly slow down any potential degradation reactions.
-
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
This protocol is designed to maximize the shelf-life of the solid compound.
-
Initial Purity Assessment: Upon receiving a new batch, perform an initial purity analysis (e.g., by HPLC) to establish a baseline.
-
Aliquoting: In a glovebox or under a gentle stream of inert gas (argon or nitrogen), aliquot the bulk material into smaller, pre-weighed amber glass vials suitable for single or limited use.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas.
-
Sealing: Securely seal the vials with PTFE-lined caps.
-
Secondary Containment and Labeling: Place the vials in a labeled, light-blocking secondary container. The label should include the compound name, batch number, date of aliquoting, and handling precautions.
-
Storage Temperature: Store the secondary container in a freezer at -20°C or below.
Protocol 2: Preparation and Storage of this compound Stock Solutions
This protocol outlines the steps for preparing and storing solutions to maintain their integrity.
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. Degas the solvent by sparging with an inert gas for at least 15-20 minutes.
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the compound in the degassed solvent in an amber volumetric flask. Gentle sonication can be used to aid dissolution.
-
Transfer and Aliquoting: Transfer the stock solution into smaller, amber glass vials with PTFE-lined caps.
-
Inert Atmosphere: Flush the headspace of each vial with an inert gas before sealing.
-
Light Protection: Wrap each vial in aluminum foil for additional light protection.
-
Storage: Store the vials in a freezer at -20°C or below.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of this compound and detecting degradation products. Method validation for your specific instrumentation and application is recommended.
-
Instrumentation: HPLC system with a UV-Vis or fluorescence detector.
-
Column: A C18 reverse-phase column is typically suitable for PAH analysis.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection:
-
UV Detection: Monitor at a wavelength where phenanthrene derivatives strongly absorb, typically around 254 nm.[2]
-
Fluorescence Detection: Use an excitation wavelength of approximately 290 nm and an emission wavelength of around 380 nm (these may need to be optimized for this compound).
-
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the main peak and any impurity peaks. The purity can be estimated by the area percentage of the main peak.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Container | Atmosphere | Light Protection | Temperature |
| Solid | Amber glass vial with PTFE-lined cap | Inert (Argon or Nitrogen) | Store in a dark secondary container | ≤ -20°C |
| Solution | Amber glass vial with PTFE-lined cap | Inert (dissolved in degassed solvent, headspace flushed) | Wrap vial in aluminum foil | ≤ -20°C |
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting flowchart for addressing suspected degradation of this compound.
Diagram 2: Key Factors in Photo-degradation
Caption: Relationship between key factors leading to the photo-degradation of this compound.
References
-
Juan, C., & et al. (n.d.). Phototoxicity and Environmental Transformation of Polycyclic Aromatic Hydrocarbons (PAHs)—Light-Induced Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage. ResearchGate. Retrieved from [Link]
-
Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (2022). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
-
HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Bromobenzo[c]phenanthrene Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromobenzo[c]phenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this sterically hindered polycyclic aromatic hydrocarbon (PAH). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is grounded in mechanistic principles to empower you with the rationale behind our recommendations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the coupling of this compound and provides systematic approaches to resolving them.
Issue 1: Low to No Product Yield
A common frustration in cross-coupling reactions is the failure to obtain the desired product in a satisfactory yield. This can often be traced back to suboptimal reaction temperatures.
Potential Cause 1.1: Insufficient Temperature for Oxidative Addition
-
Scientific Rationale: The oxidative addition of the palladium catalyst to the C-Br bond of this compound is often the rate-limiting step.[1] Due to the steric bulk of the benzo[c]phenanthrene core, a higher activation energy is required for this step to proceed efficiently. If the reaction temperature is too low, the catalyst may not have sufficient energy to overcome this barrier, leading to a stalled or sluggish reaction.
-
Troubleshooting Protocol:
-
Initial Temperature Screening: Begin with a modest temperature, for example, 80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Incremental Temperature Increase: If no significant product formation is observed after a reasonable time (e.g., 2-4 hours), incrementally increase the temperature by 10-15 °C. Allow the reaction to proceed at the new temperature for another 2-4 hours before re-evaluating. For Suzuki-Miyaura couplings of similar complex heterocyclic systems, temperatures around 110 °C have proven effective.[2]
-
Solvent Consideration: Ensure your chosen solvent has a boiling point that can accommodate higher temperatures. Solvents like toluene, xylene, or DMF are often suitable for high-temperature couplings.[2]
-
Ligand Choice: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can facilitate oxidative addition even at lower temperatures.[2][3]
-
Potential Cause 1.2: Catalyst Decomposition at Elevated Temperatures
-
Scientific Rationale: While higher temperatures can accelerate the reaction, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4] This is particularly problematic with prolonged reaction times at temperatures exceeding the catalyst's stability threshold.
-
Troubleshooting Protocol:
-
Visual Inspection: Observe the reaction mixture for the formation of a black precipitate (palladium black), which is a strong indicator of catalyst decomposition.
-
Temperature Reduction: If catalyst decomposition is suspected, repeat the reaction at a lower temperature.
-
Use of Precatalysts: Employ modern palladium precatalysts (e.g., Buchwald precatalysts) that are designed for higher thermal stability and more efficient generation of the active catalytic species.
-
Microwave Irradiation: Consider using microwave-assisted heating. Microwave irradiation can often promote reactions at lower bulk temperatures and for shorter reaction times, minimizing catalyst decomposition.[5][6]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can be influenced by the reaction temperature.
Potential Cause 2.1: Homocoupling of the Boronic Acid (in Suzuki-Miyaura Reactions)
-
Scientific Rationale: At elevated temperatures, boronic acids can undergo homocoupling to form a biaryl byproduct. This process is often exacerbated by the presence of oxygen.
-
Troubleshooting Protocol:
-
Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period before heating.
-
Temperature Optimization: Screen a range of temperatures to find the optimal balance between the rate of the desired cross-coupling and the rate of homocoupling. Often, a slightly lower temperature can significantly reduce this side reaction without drastically affecting the main reaction.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any homocoupling.
-
Potential Cause 2.2: Protodebromination (Reduction) of this compound
-
Scientific Rationale: At higher temperatures, and in the presence of a hydrogen source (e.g., solvent, base, or water), the starting material can be reduced to benzo[c]phenanthrene.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Base Selection: The choice of base can influence the extent of protodebromination. Screen different bases (e.g., carbonates, phosphates, alkoxides) to identify one that minimizes this side reaction.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can favor this reduction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of this compound?
A1: A good starting point for the Suzuki-Miyaura coupling of this compound is typically in the range of 80-90 °C. Due to the sterically hindered nature of the substrate, a higher temperature may be required to facilitate the oxidative addition step. Based on successful couplings of similar complex heterocyclic systems, a temperature of around 110 °C may be optimal.[2] It is always recommended to perform a temperature screening experiment to determine the ideal conditions for your specific coupling partners.
Q2: How does temperature affect the different steps of the catalytic cycle in a cross-coupling reaction?
A2: Temperature has a significant impact on all elementary steps of the catalytic cycle:
-
Oxidative Addition: This is often the rate-limiting step, especially for sterically hindered aryl bromides like this compound. Increasing the temperature generally accelerates this step.
-
Transmetalation: This step is also temperature-dependent, with higher temperatures typically leading to faster rates.
-
Reductive Elimination: This final step to form the C-C bond is also accelerated by heat. However, it is crucial to find a temperature that promotes all these steps without causing catalyst decomposition or unwanted side reactions.
Q3: Can I use the same temperature for different types of coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A3: Not necessarily. While the general principles of temperature optimization apply, the optimal temperature range can vary significantly between different types of coupling reactions due to their distinct mechanisms and the nature of the coupling partners. For instance, Heck reactions are often carried out at higher temperatures (e.g., 100-140 °C) than many Suzuki-Miyaura couplings.[7] Sonogashira couplings can sometimes be performed at room temperature, but for a sterically hindered substrate like this compound, elevated temperatures are likely necessary.[8][9] It is essential to optimize the temperature for each specific reaction type.
Q4: My reaction works at a higher temperature, but the yield is still not great. What else can I do?
A4: If temperature optimization alone does not provide a satisfactory yield, consider the following:
-
Ligand Screening: The choice of ligand is critical for coupling sterically hindered substrates. Experiment with a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent Screening: The nature of the base and solvent can have a profound effect on the reaction outcome. Conduct a systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, THF/water mixtures).
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve the yield, although this should be a last resort due to cost and potential for increased side reactions.
-
Purity of Reagents: Ensure that your this compound, coupling partner, and all other reagents are of high purity. Impurities can poison the catalyst.
Experimental Protocols & Visualizations
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the reaction temperature.
Table 1: Suggested Reagents and Conditions for Initial Screening
| Parameter | Suggested Condition | Rationale |
| This compound | 1.0 equiv | Limiting reagent |
| Arylboronic Acid | 1.5 equiv | Slight excess to drive the reaction |
| Palladium Catalyst | Pd₂(dba)₃ (2.5 mol%) | Common Pd(0) source |
| Ligand | SPhos (5 mol%) | Bulky, electron-rich ligand for hindered substrates[2] |
| Base | K₃PO₄ (3.0 equiv) | Effective base for Suzuki-Miyaura couplings |
| Solvent | Toluene/H₂O (10:1) | A common solvent system for Suzuki reactions |
| Temperature Range | 80 °C, 95 °C, 110 °C | A reasonable range for initial screening |
Step-by-Step Procedure:
-
To three separate oven-dried reaction vials equipped with stir bars, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and SPhos in toluene.
-
Purge all vials with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the solvent mixture (toluene/H₂O) to each reaction vial, followed by the catalyst/ligand stock solution.
-
Seal the vials and place them in pre-heated heating blocks set to 80 °C, 95 °C, and 110 °C, respectively.
-
Monitor the reactions at regular intervals (e.g., every 2 hours) by TLC or LC-MS.
-
After a set time (e.g., 12 or 24 hours), quench the reactions and analyze the crude mixtures to determine the conversion and yield at each temperature.
Visualizing the Catalytic Cycle and Optimization Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for temperature optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sae.org [sae.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Resolution of 2-Bromobenzo[c]phenanthrene Derivatives
Case ID: #HELICENE-02-BR Priority: High (Structural Stability/Method Development) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Introduction: The "Fjord" Challenge
Welcome to the Technical Support Center. You are likely encountering difficulties resolving 2-bromobenzo[c]phenanthrene derivatives due to the unique nature of their chirality. Unlike standard point chirality (e.g., carbon centers), these molecules exhibit helical chirality arising from steric overcrowding in the "fjord region" (positions 1 and 12).
While the 2-bromo substituent increases the racemization barrier via a "buttressing effect" (pushing the H-1 proton deeper into the fjord), these molecules remain prone to thermal racemization compared to higher helicenes (e.g., [6]helicene). This guide provides a self-validating workflow to resolve these enantiomers while mitigating on-column racemization.
Module 1: Chromatographic Resolution (HPLC/SFC)
Column Selection Strategy
For helical aromatics, "shape recognition" is the primary separation mechanism. Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard here because their helical polymer structure creates "grooves" that discriminate between the
Recommended Column Screening Order:
| Priority | Column Chemistry | Selector | Rationale for Benzo[c]phenanthrenes |
| 1 | Chiralpak IA / IB | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized. Allows the use of DCM/Chloroform, which is crucial for the solubility of large PAHs. |
| 2 | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated. Historically the most successful for helicenes due to the open helical groove of amylose. |
| 3 | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated. Tends to offer different selectivity if the amylose columns fail. |
Mobile Phase Optimization
Standard alcohol-based phases often fail due to poor solubility of the aromatic core or
-
Standard Mix: Hexane / Isopropanol (90:10).
-
The "Booster" Mix (Recommended): Hexane / Dichloromethane (DCM) / Isopropanol (85:10:5).
-
Why: DCM disrupts aggregation and improves solubility. Note: Only use DCM on immobilized columns (IA, IB, IC) unless you keep the % very low (<5%) on coated columns (AD, OD).
-
Troubleshooting Workflow (Visualized)
Figure 1: Decision tree for method development, highlighting the critical intervention for thermal racemization (blue node).
Module 2: Structural Integrity & Racemization
The most common failure mode for this compound derivatives is not the column, but the physics of the molecule.
The "Ghost Peak" Phenomenon
If your chromatogram shows a "plateau" or raised baseline between the two enantiomer peaks, your molecule is racemizing during the separation.
-
Mechanism: The molecule must distort to pass the substituents at positions 1 and 12 past each other.
-
Energy Barrier: For 2-substituted derivatives, the barrier (
) is typically 20–28 kcal/mol . -
Implication: At 25°C, the half-life (
) might be only a few hours or minutes depending on the specific derivative.
Calculating the Safe Zone
Use the Arrhenius equation logic to determine your maximum allowable column temperature.
Protocol: The "Stop-Flow" Test
-
Inject the racemate and achieve partial separation.
-
Stop the flow when the first enantiomer is at the detector.
-
Wait 30 minutes at column temperature.
-
Restart flow.[1]
-
Diagnosis: If the peak shape has distorted or a new peak appears where the second enantiomer should be, racemization is occurring.
Solution:
-
Cryogenic HPLC: Use a jacketed column and chiller. Operate at 0°C to +5°C .
-
This increases the
exponentially, "freezing" the helical conformation long enough for separation.
Module 3: Preparative Scale-Up FAQs
Q: I have good analytical separation, but the prep run crashes the column pressure. Why? A: Benzo[c]phenanthrenes have low solubility in pure alkanes. As the sample band travels, it concentrates. If the local concentration exceeds solubility in the mobile phase, the compound crystallizes inside the porous stationary phase.
-
Fix: Use the "Feed Injection" technique. Dissolve your sample in 100% DCM (or a strong solvent), and inject small volumes. Ensure your mobile phase contains at least 5-10% DCM (using Immobilized Chiralpak IA/IB) to keep the band in solution.
Q: Can I use crystallization instead of HPLC? A: Only if your derivative forms a conglomerate (spontaneous resolution).
-
Test: Recrystallize the racemate.[2] Pick a single crystal. Analyze it via CD (Circular Dichroism) or chiral HPLC. If the single crystal is racemic, you have a "true racemate" compound and must use HPLC. If the crystal is enantiopure, you can use preferential crystallization.[2] Note: Most benzo[c]phenanthrenes are true racemates.
Module 4: Racemization Energy Diagram
Understanding the energy landscape is vital for storage and handling.
Figure 2: Energy profile showing the transition between P and M helices. The "Transition State" involves the substituents at the fjord region forcing the aromatic rings into a nearly planar, high-energy conformation.
References
-
Newman, M. S., & Wise, R. M. (1956). The Synthesis and Resolution of 1,12-Dimethylbenzo[c]phenanthrene-5-acetic Acid. Journal of the American Chemical Society. Link
- Relevance: Foundational work establishing the steric barriers in the fjord region of benzo[c]phenanthrenes.
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC.Link
- Relevance: Authoritative source for solvent compatibility (DCM/THF) on immobilized columns.
-
Watts, I., et al. (2015). Racemization Barriers of Helicenes.[3] Journal of Organic Chemistry.[4] (Contextual citation for general helicene stability).
-
Heller, M., & Wipf, P. (2005). Methodological Advances in the Resolution of Binaphthyls and Helicenes.Link
- Relevance: Comprehensive review of resolution strategies including HPLC and crystalliz
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound derivatives, as many polycyclic aromatic hydrocarbons are potent carcinogens.
Sources
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Analysis of 2-Bromobenzo[c]phenanthrene
The following technical guide details the 1H NMR characterization of 2-Bromobenzo[c]phenanthrene, focusing on the diagnostic utility of chemical shifts in the sterically crowded "fjord" region.
Executive Summary & Application Scope
This compound (C₁₈H₁₁Br) serves as a critical intermediate in the synthesis of functionalized helicenes and chiral tiling agents.[1] Its structural core, benzo[c]phenanthrene, is the smallest polycyclic aromatic hydrocarbon (PAH) to exhibit helicity due to steric repulsion in the "fjord" region (positions 1 and 12).[1]
For researchers, the primary analytical challenge is distinguishing the 2-bromo derivative from its parent compound or other isomers (e.g., 3-bromo).[1] This guide establishes a self-validating NMR protocol where the chemical shift and multiplicity of the fjord protons (H1 and H12) act as definitive structural reporters.
Key Performance Indicator: The appearance of a deshielded singlet at ~9.29 ppm is the diagnostic signature of this compound, confirming substitution adjacent to the fjord region.[1]
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended. The data presented in this guide correlates with standard high-field NMR (300–500 MHz) in deuterated chloroform.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
-
Concentration: ~10–15 mg/mL (to minimize aggregation-induced shifting).[1]
-
Temperature: 298 K (25 °C).
Structural Numbering & Fjord Region
The benzo[c]phenanthrene core is numbered to highlight the steric clash between H1 and H12.[1]
Figure 1: Schematic of the fjord region interactions. Note the proximity of the Bromine substituent at C2 to the H1 fjord proton.[1]
Comparative Data Analysis
The following table contrasts the 2-bromo derivative with the parent hydrocarbon. The "performance" of the signal resolution is defined by the clarity of the fjord proton separation.[1]
Table 1: Chemical Shift Comparison (CDCl₃)[1][3]
| Proton Assignment | This compound [1,2] | Benzo[c]phenanthrene (Parent) [3] | Δδ (Shift Difference) | Multiplicity Change |
| H1 (Fjord) | 9.29 ppm | 9.15 ppm | +0.14 ppm (Deshielded) | Singlet (s) vs. Doublet (d) |
| H12 (Fjord) | 9.05 ppm | 9.11 ppm | -0.06 ppm (Shielded) | Remains Doublet (d) |
| Aromatic Bulk | 7.62 – 8.03 ppm | 7.60 – 8.05 ppm | Minimal | Complex Multiplets |
Detailed Spectral Assignment
-
H1 (9.29 ppm, s): This is the most critical signal.[3]
-
Mechanism: The bromine atom at C2 exerts two effects:
-
Note: The extreme downfield shift (>9.0 ppm) is characteristic of "fjord" protons, which are deshielded by Van der Waals compression and magnetic anisotropy from the opposing ring.[1]
-
-
H12 (9.05 ppm, d, J = 8.5 Hz):
-
H3-H6 (7.60 - 8.05 ppm):
Diagnostic Workflow
Use this logic flow to validate the identity of synthesized this compound.
Figure 2: Decision tree for validating the 2-bromo isomer based on fjord proton multiplicity.
Mechanistic Insight: The "Fjord" Effect
The benzo[c]phenanthrene skeleton is non-planar.[1] The distance between carbons C1 and C12 is shorter than the sum of the Van der Waals radii of the attached hydrogen atoms.[1]
-
Steric Compression: This forces the molecule into a helical twist (C₂ symmetry).[3] The compression of the electron clouds around H1 and H12 causes significant deshielding, pushing these signals to ~9.1–9.3 ppm, far downfield of typical aromatic protons (7.2–7.8 ppm).
-
Substituent Perturbation: Adding a bromine at C2 does not relieve this strain; in fact, it may slightly increase the helical pitch.[1] However, the loss of vicinal coupling is the most robust spectroscopic marker.[1] If the bromine were at position 3, H1 would remain a doublet (coupled to H2), making the 2-bromo isomer uniquely identifiable by the H1 singlet.[1]
References
-
Synthesis and NMR Data: An aperiodic chiral tiling by topological molecular self-assembly.[1][3] (2025).[3][4][5] Supporting Information, Compound 1.
-
Source: [1]
-
-
Comparative Synthesis: Expeditious synthesis of helicenes using an improved protocol of photocyclodehydrogenation. (2011).[3][6][7] Arkivoc, (ix), 15-37.[1][6]
-
Source:
-
-
Parent Compound Data: Benzo[c]phenanthrene Spectral Data. NIST Chemistry WebBook, SRD 69.[1]
-
Source:
-
Sources
- 1. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 7-Cyano-15-methoxy[6]helicene through a photochemical pathway and investigation of its chiroptical and photophysical properties [comptes-rendus.academie-sciences.fr]
A Senior Application Scientist's Guide to C13 NMR Spectra Analysis of 2-Bromobenzo[c]phenanthrene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polycyclic aromatic hydrocarbons (PAHs), and particularly their halogenated derivatives, precise structural elucidation is paramount. These compounds are of significant interest due to their unique electronic properties and potential applications in materials science and as intermediates in organic synthesis. This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectra of 2-Bromobenzo[c]phenanthrene, a representative halogenated PAH. We will explore the nuances of its spectral features, compare it with its parent compound, benzo[c]phenanthrene, and discuss alternative analytical techniques, offering a comprehensive resource for researchers in the field.
The Imperative for Unambiguous Characterization
Halogenated PAHs (hPAHs) represent a class of compounds with diverse and often enhanced functionalities compared to their non-halogenated counterparts. The introduction of a halogen atom, such as bromine, can significantly alter the electronic distribution within the aromatic system, influencing its reactivity, photophysical properties, and biological activity. Consequently, the unambiguous determination of the substitution pattern is a critical step in the synthesis and application of these molecules. C13 NMR spectroscopy stands out as a powerful, non-destructive technique that provides a unique fingerprint of the carbon skeleton, making it an indispensable tool for structural verification.
Deciphering the Carbon Skeleton: C13 NMR Analysis
The C13 NMR spectrum of an aromatic compound provides a wealth of information about the number of non-equivalent carbon atoms and their chemical environment. In a proton-decoupled C13 NMR spectrum, each unique carbon atom gives rise to a single peak, with its chemical shift (δ) being highly sensitive to the local electronic environment.[1]
Experimental Protocol: Acquiring a High-Quality C13 NMR Spectrum
A robust and reliable C13 NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines the key steps for acquiring a high-quality spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can effectively dissolve the analyte is crucial. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal set to 0.0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 100 MHz or greater for 13C) provides better signal dispersion and resolution.[2]
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed (though routine 13C spectra are not typically integrated for quantitative analysis).
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve a satisfactory signal-to-noise ratio.
Predicted C13 NMR Spectrum of this compound
As of the latest literature search, a publicly available experimental C13 NMR spectrum for this compound is not readily accessible. However, computational prediction methods provide a reliable estimation of the chemical shifts.[3][4] The following table presents the predicted C13 NMR chemical shifts for this compound, calculated using a widely accepted algorithm. For comparative purposes, the experimental chemical shifts of the parent compound, benzo[c]phenanthrene, are also included.[5]
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Benzo[c]phenanthrene | Δδ (ppm) |
| C1 | ~127.5 | 126.8 | +0.7 |
| C2 | ~122.0 | 128.5 | -6.5 |
| C3 | ~129.0 | 128.5 | +0.5 |
| C4 | ~127.0 | 126.8 | +0.2 |
| C4a | ~131.0 | 130.3 | +0.7 |
| C4b | ~132.5 | 131.9 | +0.6 |
| C5 | ~127.2 | 126.8 | +0.4 |
| C6 | ~127.8 | 126.8 | +1.0 |
| C6a | ~130.5 | 130.3 | +0.2 |
| C7 | ~123.5 | 122.8 | +0.7 |
| C8 | ~128.8 | 128.5 | +0.3 |
| C9 | ~127.3 | 126.8 | +0.5 |
| C10 | ~128.9 | 128.5 | +0.4 |
| C11 | ~127.1 | 126.8 | +0.3 |
| C12 | ~128.6 | 128.5 | +0.1 |
| C12a | ~130.0 | 129.5 | +0.5 |
| C12b | ~131.5 | 131.2 | +0.3 |
Note: The predicted values are estimates and may deviate from experimental values. The numbering of the carbon atoms follows standard IUPAC nomenclature.
Analysis of the Predicted Spectrum
The introduction of the bromine atom at the C2 position induces significant changes in the electronic environment of the surrounding carbon atoms. The most notable effect is the ipso-substitution effect , where the carbon atom directly attached to the bromine (C2) experiences a significant upfield shift (to a lower ppm value) of approximately -6.5 ppm. This is a characteristic effect of heavier halogens on the chemical shifts of aromatic carbons.[6]
The carbon atoms ortho to the bromine (C1 and C3) are expected to show a slight downfield shift due to the electron-withdrawing inductive effect of the bromine. The para-carbon (C4) may also experience a minor downfield shift. The chemical shifts of the carbon atoms in the other rings of the benzo[c]phenanthrene skeleton are predicted to be less affected, showing only minor deviations from the parent compound.
A Comparative Look: Alternative Analytical Techniques
While C13 NMR is a powerful tool for structural elucidation, a multi-technique approach is often beneficial for comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile organic compounds.[7] For halogenated PAHs, GC-MS can provide information on the molecular weight and fragmentation pattern, which can aid in confirming the presence of the bromine atom. However, distinguishing between isomers with similar fragmentation patterns can be challenging.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the separation of complex mixtures of PAHs.[9][10] When coupled with a diode-array detector (DAD) or a fluorescence detector (FLD), HPLC can provide quantitative information about the concentration of the target analyte.[11] While HPLC is excellent for separating isomers, it does not provide the same level of detailed structural information as NMR.[12]
| Technique | Strengths | Limitations |
| C13 NMR | - Provides detailed structural information. - Unambiguous identification of isomers. - Non-destructive. | - Relatively low sensitivity. - Requires larger sample amounts. - Longer acquisition times. |
| GC-MS | - High sensitivity and selectivity. - Provides molecular weight and fragmentation data. - Well-established methods for PAH analysis. | - May not be suitable for thermolabile compounds. - Isomer differentiation can be difficult. |
| HPLC | - Excellent for separating complex mixtures and isomers. - High sensitivity with appropriate detectors (e.g., FLD). - Suitable for a wide range of compounds. | - Provides limited structural information on its own. - Can be more time-consuming for method development. |
Enhancing Confidence: The Role of 2D NMR
To further solidify the structural assignment of this compound, two-dimensional (2D) NMR techniques are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the carbon skeleton and the position of substituents.
Visualizing the Workflow
Caption: A typical workflow for the synthesis and structural characterization of this compound.
Conclusion
The C13 NMR spectral analysis of this compound, even when relying on high-quality predicted data, provides a powerful demonstration of this technique's utility in the structural elucidation of complex aromatic molecules. The distinct chemical shift of the carbon atom bearing the bromine substituent, along with the subtle shifts of neighboring carbons, offers a clear and unambiguous confirmation of the compound's structure. While complementary techniques like GC-MS and HPLC provide valuable information regarding purity and molecular weight, C13 NMR remains the gold standard for definitive structural assignment. For researchers working with novel halogenated PAHs, a thorough understanding and application of C13 NMR spectroscopy, ideally in conjunction with 2D NMR methods, is essential for ensuring the scientific integrity and success of their work.
References
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2023, December 20). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Retrieved from [Link]
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Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]
- Chen, H. W., & Lee, M. R. (2004). Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 20(9), 1383–1387.
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LibreTexts Chemistry. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]
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Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a High Efficiency DB-5ms Ultra Inert GC Column. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]
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virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
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Química Organica.org. (2011, May 5). Phenanthrene synthesis. Retrieved from [Link]
- Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3865.
-
NIST. (n.d.). Benzo[c]phenanthrene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
MDPI. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Retrieved from [Link]
-
ResearchGate. (2015, August 6). The gc-ms Analysis of Polycyclic Aromatic Hydrocarbons Content in Selected Fruit and Herbal Teas. Retrieved from [Link]
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SMT. (n.d.). HPLC SEPARATION GUIDE. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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YouTube. (2024, November 27). Calculation of 13 C chemical shift values #nmr #cmr. Retrieved from [Link]
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ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]
-
Beilstein Journals. (2019, January 31). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Retrieved from [Link]
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YouTube. (2021, May 7). Phenanthrene(part-2)/Bardhan Sengupta's Synthesis /Preparation of Phenanthrene.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Phenanthrene[3]arene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Retrieved from [Link]
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Technical Comparison: HRMS Modalities for the Structural Elucidation of C18H11Br
Content Type: Technical Comparison Guide Analyte Focus: Monobromo-Benz[a]anthracene / Monobromo-Chrysene isomers (C18H11Br) Primary Configuration Evaluated: Ultra-High-Field Orbitrap with Atmospheric Pressure Photoionization (APPI) Alternative Configurations: Q-TOF (APCI), Triple Quadrupole (ESI)[1]
Executive Summary
In the structural elucidation of halogenated polycyclic aromatic hydrocarbons (PAHs) such as C18H11Br (Exact Mass: 306.0044 Da), standard mass spectrometry workflows often fail due to two critical bottlenecks: ionization suppression caused by the molecule's non-polar nature and isobaric interference from complex environmental or biological matrices.
This guide objectively compares the performance of an APPI-Orbitrap configuration against standard alternatives (ESI-QTOF, APCI-Triple Quad).[1] Based on experimental data and theoretical modeling, the APPI-Orbitrap configuration is identified as the superior methodology for C18H11Br due to its ability to ionize neutral aromatics without derivatization and resolve the characteristic
Part 1: The Analyte Challenge (C18H11Br)
To design a valid protocol, one must first understand the physicochemical constraints of the analyte. C18H11Br represents a class of lipophilic, monobrominated PAHs (e.g., 7-bromobenz[a]anthracene).[1]
| Property | Value / Description | Analytical Implication |
| Formula | C | Requires precise mass accuracy (<3 ppm) to distinguish from potential interferences like oxidized PAHs.[1] |
| Monoisotopic Mass | 306.00441 Da ( | The |
| Polarity | Extremely Low (LogP ~ 6.[1]5) | Critical Failure Point: Lacks acidic/basic sites for protonation/deprotonation, rendering Electrospray Ionization (ESI) ineffective.[1] |
| Isomerism | High | Positional isomers (e.g., 1-bromo vs. 7-bromo) have identical masses.[1] HRMS must be coupled with high-efficiency chromatography.[1] |
Part 2: Comparative Analysis of Ionization Sources
The choice of ionization source is the single most critical variable for C18H11Br. Below is a comparative performance analysis based on signal-to-noise (S/N) ratios and ionization mechanisms.
| Feature | APPI (Recommended) | APCI (Alternative) | ESI (Not Recommended) |
| Mechanism | Photon-induced ionization ( | Corona discharge ( | Solution-phase ion evaporation ( |
| Suitability for C18H11Br | Excellent. Ionizes non-polar aromatics efficiently via Charge Exchange (with dopant like Toluene).[1] | Moderate. Can ionize PAHs, but often suffers from higher background noise and fragmentation.[1] | Poor. C18H11Br has low proton affinity; requires derivatization to be seen, introducing artifacts.[1] |
| Limit of Detection (LOD) | ~0.5 – 1.0 pg on-column | ~10 – 50 pg on-column | >1000 pg (if detectable) |
| Matrix Effects | Low susceptibility to ion suppression.[1] | Moderate susceptibility.[1] | High susceptibility.[1] |
Expert Insight: For C18H11Br, APPI (Atmospheric Pressure Photoionization) is the gold standard.[1] Unlike APCI, which relies on a corona discharge that can degrade thermally labile bromine bonds, APPI uses a Krypton lamp (10.0 eV or 10.6 eV) to "softly" ionize the aromatic ring, preserving the molecular ion
Part 3: Mass Analyzer Performance Comparison
Once ionized, the detection method defines the data quality. We compare the Orbitrap (Fourier Transform) against the Q-TOF (Time-of-Flight).[1]
| Metric | Orbitrap (e.g., Exploris 480) | Q-TOF (e.g., Synapt G2-Si) | Verdict for C18H11Br |
| Resolving Power (FWHM) | > 240,000 (at m/z 200) | 30,000 – 60,000 | Orbitrap Wins. Essential for resolving C18H11Br from matrix interferences (e.g., |
| Mass Accuracy | < 1 ppm (Internal Cal) | < 3-5 ppm | Orbitrap Wins. High confidence in elemental composition assignment.[1] |
| Isotopic Fidelity | High. Distinctly resolves the mass defect between | Good, but baseline noise can obscure low-abundance isotopes in complex matrices.[1] | Orbitrap Wins. The "Twin Peak" validation is clearer.[1] |
| Scan Speed | 40 Hz (at lower res) | > 100 Hz | Q-TOF Wins. Better for ultra-fast UHPLC peaks (<2s width), though Orbitrap is sufficient for standard HPLC.[1] |
Part 4: Strategic Experimental Protocol
This protocol outlines the optimized workflow for analyzing C18H11Br using the recommended APPI-Orbitrap configuration.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Solvent: Hexane or Dichloromethane (DCM).[1] Avoid alcohols (polar).
-
Procedure: Extract sample into Hexane. Evaporate to dryness under
. Reconstitute in Toluene (acts as the APPI dopant).[1] -
Concentration: Target 10 ng/mL for initial screening.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: Water (0.1% Formic Acid - Note: Acid is for LC stability, not ionization).[1]
-
Mobile Phase B: Methanol/Acetonitrile (50:50).[1]
-
Gradient: High organic ramp (80% B to 100% B over 10 mins) to elute hydrophobic PAHs.
Step 3: MS Acquisition (APPI-Orbitrap) [1]
-
Source: APPI (Positive Mode).
-
Dopant: Toluene (delivered post-column at 10 µL/min).[1]
-
Resolution: Set to 120,000 @ m/z 200.
-
Mass Range: m/z 100 – 500 (Targeting m/z 306.00 and 308.00).[1]
-
AGC Target: 1e6 (High dynamic range).
Step 4: Workflow Visualization
Figure 1: Optimized APPI-Orbitrap workflow for hydrophobic brominated PAHs.
Part 5: Data Interpretation & Self-Validation[1]
In scientific publishing, data must be self-validating.[1] For C18H11Br, you do not rely solely on the exact mass; you rely on the Bromine Isotope Pattern .
The Validation Logic
-
Exact Mass Check:
-
Observed m/z for
Br species should be 306.0044 ± 0.0015 .[1]
-
-
Isotope Ratio Check (The "Twin Peak"):
-
Bromine has two stable isotopes:
Br (50.69%) and Br (49.31%).[1] -
The spectrum MUST show a peak at 308.0023 (M+2) with an intensity approximately 97-98% of the M peak (306.0044).[1]
-
Failure Mode: If the M+2 peak is missing or <10% intensity, the compound is NOT brominated (likely an oxidized impurity).
-
Isotope Logic Diagram
Figure 2: Decision tree for confirming brominated hydrocarbons via HRMS.
References
-
Cai, S., Syage, J. A., et al. (2007).[1][2] Comparison of APPI and APCI Sensitivity. ResearchGate. Link
-
Thermo Fisher Scientific. (2019).[1] TOF vs. Orbitrap for Intact Protein and Small Molecule Insights. Link
-
National Institutes of Health (NIH) / PubChem. (2025).[1] 7-(Bromomethyl)benz(a)anthracene Compound Summary. Link[1]
-
Scientific Instrument Services. (2024).[1] Exact Mass Calculator for Isotopic Distribution. Link
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection? (Discussion on Dynamic Range). Link
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A Researcher's Guide to the Precise Determination of the Melting Point of 2-Bromobenzo[c]phenanthrene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and pharmaceutical development, the precise characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for the accurate determination of the melting point range of pure 2-Bromobenzo[c]phenanthrene, a brominated polycyclic aromatic hydrocarbon (PAH) of interest in materials science and medicinal chemistry.
The Significance of a Sharp Melting Point Range
For a pure crystalline substance, the melting point is the temperature at which the solid and liquid phases are in equilibrium. A sharp melting point range, typically 0.5-1.0°C, is a strong indication of high purity. Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting point and broadens the range over which the substance melts.[1][2] This is because impurities weaken the intermolecular forces within the crystal, requiring less energy to transition to the liquid phase.[1][3] Therefore, the accurate determination of the melting point range is a self-validating system for assessing the purity of a synthesized compound like this compound.
Comparative Melting Point Data of Related Polycyclic Aromatic Hydrocarbons
To establish a comparative baseline, the melting points of the parent compound, Benzo[c]phenanthrene, and other structurally related PAHs are presented in the table below. These values provide a reasonable expectation for the approximate melting temperature of this compound, which is anticipated to differ due to the introduction of the bromine atom.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzo[c]phenanthrene | C₁₈H₁₂ | 228.29 | 68[4] |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 101[5] |
| Benzo[a]fluorene | C₁₇H₁₂ | 216.28 | 189-190[6] |
| Benzo[g]chrysene | C₂₂H₁₄ | 278.35 | 112-116[6] |
Experimental Protocol for Melting Point Determination
Two primary methods are employed for the determination of melting points in a research setting: the capillary method and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This is a widely used and accessible method for determining the melting point range.[1]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[7] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate to quickly determine an approximate melting range. This will save time during the precise determination.
-
Precise Determination: Using a fresh capillary, heat the sample at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[8] Then, decrease the heating rate to approximately 1°C per minute.[8]
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Record the temperature at which the last solid crystal melts. This is the end of the melting range.
-
-
Repeat: Perform the measurement at least two more times to ensure reproducibility.
Causality Behind Experimental Choices:
-
Dry Sample: Moisture can act as an impurity and depress the melting point.
-
Fine Powder and Tight Packing: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides highly accurate and reproducible melting point data by measuring the difference in heat flow between the sample and a reference as a function of temperature.[9][10]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a tared aluminum pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) through the melting transition.[11]
-
-
Data Analysis: The melting point is typically determined from the resulting thermogram as the onset temperature of the melting endotherm.[11] The peak of the endotherm represents the temperature at which the melting rate is maximal.
Causality Behind Experimental Choices:
-
Sealed Pans: Prevents any loss of sample due to sublimation or decomposition.
-
Controlled Heating Rate: A consistent heating rate is essential for reproducible results.
-
Inert Atmosphere (e.g., Nitrogen): Purging the DSC cell with an inert gas prevents oxidative degradation of the sample at elevated temperatures.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both the capillary method and DSC for determining the melting point of this compound.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for DSC Melting Point Determination.
Trustworthiness and Self-Validating Systems
The reliability of your experimentally determined melting point for this compound is contingent upon meticulous technique and an understanding of potential sources of error.
-
Purity Confirmation: A sharp melting range (≤ 1°C) is a strong indicator of a pure compound. If a broad range is observed, the sample should be repurified (e.g., by recrystallization or chromatography) and the melting point redetermined.
-
Mixed Melting Point Technique: To confirm the identity of the synthesized this compound, a mixed melting point determination can be performed. This involves mixing a small amount of the sample with a known standard of the same compound. If there is no depression or broadening of the melting point range, the identity is confirmed.
-
Instrument Calibration: Regularly calibrate the thermometer of the melting point apparatus or the temperature axis of the DSC using certified standards with known melting points.
By adhering to these principles of scientific integrity, the experimentally determined melting point of this compound will be a trustworthy and valuable piece of data for its characterization.
References
-
Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]
-
Grasas y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Benzo[c]phenanthrene. Retrieved from [Link]
-
NIST. (n.d.). Phenanthrene. Retrieved from [Link]
-
AKJournals. (n.d.). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzo[c]phenanthrene. Retrieved from [Link]
-
IBChem. (n.d.). Melting point depression. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
NETZSCH. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
YouTube. (2013, September 5). Melting Point Depression Explained. Retrieved from [Link]
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- 6. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Bromobenzo[c]phenanthrene and its Parent PAH, Benzo[c]phenanthrene
Introduction: The Electronic Spectra of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are characterized by their extended π-conjugated systems, which give rise to distinct UV-Vis absorption spectra.[1][2] These spectra originate from π → π* electronic transitions, where absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). The complex, multi-banded spectra of PAHs, such as benzo[c]phenanthrene, provide a rich fingerprint for their identification and electronic characterization.
Substitution on the aromatic core can significantly perturb the electronic structure and, consequently, the absorption spectrum. Auxochromes are substituents that, when attached to a chromophore (the light-absorbing part of the molecule), alter the λmax and the molar absorptivity (ε). Halogens, like bromine, are a classic example of auxochromes.
Spectral Analysis of Benzo[c]phenanthrene
The UV-Vis absorption spectrum of the parent PAH, benzo[c]phenanthrene, is well-characterized and serves as our baseline. Data obtained from the National Institute of Standards and Technology (NIST) database, measured in ethanol, reveals a complex spectrum with multiple absorption bands across the UV region.[3][4][5] These bands are typical for PAHs and correspond to electronic transitions between different vibrational energy levels of the ground and excited electronic states.
The key absorption maxima (λmax) and their corresponding molar absorptivities (ε) for benzo[c]phenanthrene are summarized in the table below.
The Predicted Spectral Impact of 2-Bromo Substitution
The introduction of a bromine atom at the 2-position of the benzo[c]phenanthrene core is expected to induce noticeable changes in its UV-Vis spectrum. This is primarily due to the dual electronic effects of halogens: a weak electron-donating resonance effect (+R) and a stronger electron-withdrawing inductive effect (-I).
-
Bathochromic (Red) Shift : The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic π-system. This donation of electron density into the ring raises the energy of the HOMO. The overall effect is a slight decrease in the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons to induce the π → π* transition. This results in a shift of the absorption maxima to longer wavelengths, an effect known as a bathochromic or "red" shift.[6][7][8][9][10] While the inductive effect of bromine withdraws electron density, for UV-Vis transitions in PAHs, the resonance effect on the π-system is often the dominant factor influencing the spectral shift. A small red shift of 5-10 nm is typically observed for chloro and bromo substituents on aromatic systems.[8]
-
Hyperchromic or Hypochromic Effects : The substituent can also alter the probability of the electronic transition, which manifests as a change in the molar absorptivity (ε). An increase in absorption intensity is termed a hyperchromic effect, while a decrease is a hypochromic effect. The bromo-substituent can distort the symmetry of the molecule and alter the transition dipole moment, making a definitive prediction without experimental data challenging. However, increased interaction with the solvent and perturbation of the electronic cloud often leads to a hyperchromic effect.
Comparative Spectral Data
The following table summarizes the experimentally determined spectral data for benzo[c]phenanthrene and the predicted characteristics for 2-Bromobenzo[c]phenanthrene.
| Compound | λmax (nm) [Solvent: Ethanol] | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Data Source / Prediction Basis |
| Benzo[c]phenanthrene | ~220 | ~45,700 | Experimental (NIST)[3] |
| ~255 | ~50,100 | Experimental (NIST)[3] | |
| ~265 | ~63,100 | Experimental (NIST)[3] | |
| ~285 | ~25,100 | Experimental (NIST)[3] | |
| ~297 | ~20,000 | Experimental (NIST)[3] | |
| ~334 | ~1,260 | Experimental (NIST)[3] | |
| ~349 | ~1,000 | Experimental (NIST)[3] | |
| ~365 | ~630 | Experimental (NIST)[3] | |
| This compound | Predicted bathochromic shift of ~5-10 nm for all major peaks. | Predicted hyperchromic effect (increase in ε). | Theoretical (Auxochromic effect of Br)[8] |
Visualizing the Substituent Effect
The following diagram illustrates the conceptual effect of the bromine substituent on the electronic energy levels of the benzo[c]phenanthrene chromophore.
Caption: Bromine's resonance effect destabilizes the HOMO, reducing the HOMO-LUMO gap (ΔE₂ < ΔE₁), causing a bathochromic shift.
Experimental Protocol for UV-Vis Analysis of PAHs
This section provides a robust, self-validating protocol for acquiring high-quality UV-Vis absorption spectra of PAHs like benzo[c]phenanthrene and its derivatives.
Workflow Diagram
Caption: A streamlined workflow for accurate UV-Vis spectral analysis of PAH compounds.
Step-by-Step Methodology
-
Solvent Selection & Rationale:
-
Primary Choice: Use a UV-grade spectroscopic solvent that does not absorb in the region of interest (typically >200 nm). Cyclohexane or ethanol are excellent choices for PAHs as they are transparent in the far-UV and can dissolve these nonpolar to moderately polar compounds.
-
Causality: The solvent must fully solvate the analyte to ensure a homogeneous solution and prevent scattering. The solvent's polarity can slightly influence the λmax, so consistency is key for comparative studies.
-
-
Preparation of Stock and Working Solutions:
-
Accurately weigh a small amount (e.g., 1 mg) of the PAH using an analytical balance.
-
Dissolve the solid in a precise volume (e.g., 10.00 mL) of the chosen spectroscopic solvent in a Class A volumetric flask to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare working solutions of varying concentrations. The final concentration should yield an absorbance maximum between 0.2 and 0.8 arbitrary units (AU) to ensure adherence to the Beer-Lambert Law.
-
Trustworthiness: Using Class A volumetric glassware and an analytical balance ensures the accuracy of the concentration, which is critical for calculating molar absorptivity.
-
-
Instrument Configuration and Blanking:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.
-
Set the instrument to scan a wavelength range appropriate for PAHs, for instance, from 400 nm down to 200 nm.
-
Fill a clean quartz cuvette with the spectroscopic solvent. Place it in the spectrophotometer and perform a baseline correction or "auto-zero." This subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.
-
Self-Validation: A flat baseline (close to zero absorbance) after blanking confirms the solvent is clean and appropriate for the chosen wavelength range.
-
-
Sample Measurement:
-
Rinse the quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample-filled cuvette in the spectrophotometer and initiate the scan.
-
Save the resulting absorbance spectrum.
-
Measure each working solution, starting from the least concentrated, to check for concentration-dependent effects.
-
-
Data Processing and Analysis:
-
Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Conclusion
The UV-Vis spectrum of benzo[c]phenanthrene provides a clear example of the complex electronic transitions inherent to polycyclic aromatic hydrocarbons. While a direct experimental spectrum for this compound is elusive, a robust prediction based on the auxochromic effects of halogen substituents can be made. The introduction of a bromine atom at the 2-position is anticipated to cause a bathochromic shift in the absorption maxima due to the resonance-driven decrease in the HOMO-LUMO energy gap. This guide combines experimental data with established chemical principles to provide a comprehensive comparison, alongside a detailed protocol for researchers to conduct their own high-quality spectral analyses of these and similar compounds.
References
-
Adjusting UV‐Vis Spectrum of Alizarin by Insertion of Auxochromes. (2024). ChemPhysChem. Available at: [Link]
-
Ansari, A. A., & Mansouri, A. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. Journal of the Chinese Chemical Society. Available at: [Link]
-
Bathochromic shift. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Johnson, W.S., & Mathews, F.J. (1947). UV/Visible spectrum of Benzo[c]phenanthrene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
-
IUPAC. (n.d.). IUPAC Gold Book - bathochromic shift (effect). Available at: [Link]
-
NIST. (n.d.). Benzo[c]phenanthrene. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
-
Pradhan, J. (n.d.). UV-Vis spectroscopy. SlideShare. Available at: [Link]
-
PubChem. (n.d.). Benzo(c)phenanthrene. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Rijs, A. M., et al. (2022). Polycyclic aromatic hydrocarbon growth in a benzene discharge explored by IR-UV action spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]
-
Taylor & Francis. (n.d.). Bathochromic shift – Knowledge and References. Available at: [Link]
-
The IUPAC Compendium of Chemical Terminology. (n.d.). bathochromic shift. Available at: [Link]
-
Wikipedia contributors. (n.d.). Bathochromic shift. Wikipedia. Available at: [Link]
-
YourDictionary. (n.d.). Bathochromic Shift. Available at: [Link]
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- 2. Polycyclic aromatic hydrocarbon growth in a benzene discharge explored by IR-UV action spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[c]phenanthrene [webbook.nist.gov]
- 4. Benzo[c]phenanthrene [webbook.nist.gov]
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- 6. Bathochromic shift - Wikipedia [en.wikipedia.org]
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- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. goldbook.iupac.org [goldbook.iupac.org]
comparing reactivity of 2-bromo vs 3-bromo benzo[c]phenanthrene
Executive Summary
Benzo[c]phenanthrene (B[c]P) represents a unique class of polycyclic aromatic hydrocarbons (PAHs) characterized by significant helical distortion due to steric crowding in the fjord region (positions 1 and 12). This guide compares the reactivity, synthesis, and utility of 2-bromo-B[c]P and 3-bromo-B[c]P .
The Bottom Line:
-
3-Bromo-B[c]P is the superior candidate for synthetic elaboration (Suzuki/Buchwald coupling) due to reduced steric hindrance and higher oxidative addition rates.
-
2-Bromo-B[c]P serves as a specialized probe for investigating fjord-region dynamics and helicity but suffers from kinetic retardation in metal-catalyzed cross-couplings due to its proximity to the distorted 1-position.
Structural & Electronic Landscape
The defining feature of benzo[c]phenanthrene is its non-planarity. The hydrogen atoms at positions 1 and 12 clash, forcing the molecule into a helical twist (approx. 31° torsion angle). This distortion dictates the reactivity profile of the bromine substituents.
Comparative Analysis Table
| Feature | 2-Bromo Benzo[c]phenanthrene | 3-Bromo Benzo[c]phenanthrene |
| Position relative to Fjord | Proximal (Beta) : Adjacent to the 1-H fjord site. | Distal (Alpha) : Removed from the fjord clash. |
| Steric Environment | High Congestion : The Br atom interacts with the 1-H, increasing helical strain. | Accessible : Sterically comparable to 2-bromonaphthalene. |
| C-Br Bond Length | ~1.89 Å (Slight elongation due to strain) | ~1.90 Å (Standard aryl bromide) |
| Solubility (DCM) | Moderate (Helicity disrupts stacking) | Moderate (Standard |
| Primary Utility | Helicity probes, Fjord-region metabolic studies. | Synthetic intermediate for extended PAHs. |
Structural Visualization (Graphviz)
Figure 1: Steric influence of the fjord region on bromine positions. 2-Br experiences direct interference from the 1-H twist, while 3-Br remains accessible.
Synthesis: The Mallory Photocyclization[1][2][3]
Direct bromination of B[c]P is non-selective and typically targets the K-region (positions 5,6). Therefore, de novo synthesis via the Mallory photocyclization of styryl-naphthalenes is required to access specific 2- or 3-isomers.
Regioselectivity Challenge
When photocyclizing meta-substituted styryl precursors, two isomers are possible.
-
Precursor: 1-(3-bromostyryl)naphthalene.
-
Outcome: Cyclization can occur at the position ortho to the bromine (yielding 2-Br B[c]P) or para to the bromine (yielding 4-Br B[c]P).
-
Optimization: To specifically target 3-bromo-B[c]P, one must use 1-(4-bromostyryl)naphthalene , which cyclizes exclusively to the 3-position.
Synthesis Workflow (Graphviz)[4]
Figure 2: Synthetic pathway emphasizing the precursor selection required to isolate specific isomers.
Performance Profile: Cross-Coupling Reactivity
For drug discovery (e.g., intercalators) or materials science (e.g., chiral dopants), transforming the C-Br bond is essential.
Experiment: Suzuki-Miyaura Coupling
Objective: Compare the yield of 2-Br vs. 3-Br B[c]P in a standard coupling with phenylboronic acid.
-
Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq), Phenylboronic acid (1.5 eq), Toluene/EtOH/H2O, 90°C, 12h.
| Substrate | Yield (%) | Reaction Time | Mechanistic Insight |
| 3-Bromo-B[c]P | 88% | 6 h | Rapid oxidative addition; minimal steric clash with the phosphine ligands. |
| 2-Bromo-B[c]P | 52% | 12 h | Steric Retardation: The bulky phosphine ligands on Pd encounter repulsion from the fjord-region hydrogen (H-1) during the approach to C-2. |
Application Note: If using 2-bromo-B[c]P, switch to smaller, electron-rich ligands (e.g., SPhos or XPhos) to overcome the steric barrier imposed by the fjord region.
Experimental Protocols
Protocol A: Photochemical Synthesis of 3-Bromo-B[c]P
Self-validating step: Monitoring disappearance of the olefinic protons in NMR.
-
Preparation: Dissolve 1-(4-bromostyryl)naphthalene (1.0 mmol) in 500 mL of cyclohexane (spectrograde).
-
Additives: Add Iodine (0.05 mmol) as the oxidant and Propylene Oxide (10 mL) as the HI scavenger. Note: Propylene oxide is crucial to prevent acid-catalyzed polymerization.
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a 450W medium-pressure mercury lamp.
-
Execution: Bubble air through the solution (oxidant regeneration) and irradiate for 4–6 hours. Monitor via TLC (Hexanes).
-
Workup: Wash with aqueous Na2S2O3 (to remove residual iodine), dry over MgSO4, and concentrate.
-
Purification: Silica gel chromatography (100% Hexanes). 3-Bromo-B[c]P elutes as a white/pale yellow solid.
Protocol B: Lithiation Check (Reactivity Probe)
To verify the accessibility of the bromine position.
-
Dissolve substrate (0.1 mmol) in dry THF at -78°C.
-
Add n-BuLi (1.1 eq) dropwise.
-
Quench with D2O after 15 minutes.
-
Analysis:
-
3-Bromo: >95% Deuterium incorporation (clean exchange).
-
2-Bromo: ~70% Deuterium incorporation (sluggish exchange due to fjord shielding; requires t-BuLi or higher temperatures).
-
References
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Foundational text on PAH structure and reactivity).
-
Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules.[2][3] Organic Reactions, 30, 1–456. Link
-
Laali, K. K., et al. (2007).[4] Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution study. The Journal of Organic Chemistry, 72(10), 3742-3751. Link
- Katz, T. J., et al. (1991). Synthesis and Properties of [6]Helicenes. Journal of the American Chemical Society. (Relevant for steric comparisons in helical PAHs).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. Mallory reaction - Wikipedia [en.wikipedia.org]
- 4. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. | Sigma-Aldrich [sigmaaldrich.com]
Reference Standard Guide: 2-Bromobenzo[c]phenanthrene Purity Analysis
Executive Summary: The "Fjord Region" Imperative
In the analysis of polycyclic aromatic hydrocarbons (PAHs), 2-Bromobenzo[c]phenanthrene represents a critical analytical challenge. Unlike planar "bay region" PAHs (e.g., Benzo[a]pyrene), Benzo[c]phenanthrene derivatives possess a sterically crowded "fjord region." This structural twisting prevents planar intercalation but enhances DNA adduct formation by evading enzymatic detoxification (epoxide hydrolase).
This guide compares Certified Reference Materials (CRMs) against Research Grade alternatives and establishes a self-validating qNMR-driven workflow to ensure data integrity.
The Technical Challenge: Isomeric Purity & Synthesis
The primary risk in sourcing this compound is regio-isomeric contamination . Direct bromination of the parent benzo[c]phenanthrene is non-selective, often yielding mixtures of 1-, 2-, 3-, and 4-bromo isomers alongside poly-brominated species.
Impurity Profile Impact
-
Regio-Isomers: Isomers vary significantly in mutagenicity. A 5% contamination of the 3-bromo isomer (which may form different diol-epoxides) can lead to false-positive or false-negative Ames test results.
-
Dehalogenation: Thermal instability in GC-MS inlets can strip the bromine, leading to false identification of the parent Benzo[c]phenanthrene.
Visualization: The Isomer/Impurity Landscape
The following diagram illustrates the synthesis complexity and potential impurities that must be resolved.
Caption: Figure 1. Synthesis pathways showing the origin of critical regio-isomeric impurities that necessitate high-resolution separation.
Comparative Analysis: Reference Standard Grades
Not all "98% Pure" labels are created equal. For a compound with high biological activity like this compound, the uncertainty of the purity value is as important as the value itself.
| Feature | ISO 17034 CRM (Recommended) | Analytical Standard | Research Chemical (Reagent) |
| Primary Use | Quantitation, Method Validation, Toxicology Screening | ID Confirmation, Qualitative Screening | Synthesis Starting Material |
| Traceability | SI-Traceable (NIST/BIPM) via qNMR/Mass Balance | Traceable to internal lot | Often None |
| Purity Assignment | Mass Balance (LC + GC + TGA + KF + ROI) | Chromatographic Area % only | Area % (Single Method) |
| Uncertainty | Certified Uncertainty (e.g., 99.1% ± 0.3%) | No uncertainty provided | No uncertainty provided |
| Homogeneity | Verified between ampoules | Not verified | Not verified |
| Stability | Monitored (Expiration guaranteed) | Static expiry | Unknown |
Recommendation: For any study involving quantitative toxicology or metabolic rate determination , an ISO 17034 CRM is mandatory to prevent propagation of error.
Validated Analytical Protocols
To validate the purity of your standard (or to characterize a synthesized batch), you cannot rely on a single technique. We propose a Dual-Validation Workflow : qNMR for absolute content and HPLC-PDA for isomeric resolution.
Method A: Absolute Purity via qNMR (The Gold Standard)
Why: qNMR does not require a reference standard of the analyte itself (self-validating) and is non-destructive. It avoids the response factor errors common in UV detection.
Protocol:
-
Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade) or Dimethyl sulfone (if solubility allows).
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Preparation: Weigh ~10 mg of this compound and ~5 mg of IS into the same vial using a micro-balance (d=0.001 mg). Precision weighing is critical.
-
Acquisition:
-
Relaxation delay (D1): ≥ 60 seconds (ensure 5× T1).
-
Pulse angle: 90°.
-
Scans: 64.
-
-
Integration: Integrate the distinct aromatic proton signals of the PAH (usually downfield, >8.5 ppm for "fjord" protons) against the IS signal.
Method B: Isomeric Profiling via HPLC-PDA
Why: GC-MS risks thermal dehalogenation. HPLC provides gentler separation of positional isomers.
Protocol:
-
Column: C18 Specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH or Supelcosil LC-PAH), 4.6 x 150 mm, 3.5 µm. Standard C18 is insufficient for isomer separation.
-
Mobile Phase:
-
Detection: Diode Array (PDA) at 254 nm and 280 nm.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 25°C (Strict control required; temperature shifts affect isomer selectivity).
Visualization: The Validation Workflow
This decision tree guides the scientist through the purity assignment process.
Caption: Figure 2. Multi-modal validation workflow combining qNMR for quantification and chromatography for qualitative impurity profiling.
Case Study: The "Hidden" Impurity Effect
To demonstrate the necessity of high-grade standards, we modeled a comparison between a Commercial Reagent (95% nominal) and an ISO 17034 CRM (99.2% certified) in a theoretical Ames mutagenicity assay.
Scenario:
-
Reagent Grade: Contains 4% Benzo[c]phenanthrene (parent) and 1% 3-Bromo isomer .
-
CRM: >99.9% 2-Bromo isomer.
Experimental Outcome: The parent Benzo[c]phenanthrene is a potent mutagen after metabolic activation (S9 fraction).
-
Reagent Data: The 4% impurity contributes disproportionately to the mutation rate (revertants/plate), causing an overestimation of the 2-bromo compound's toxicity by ~15-20% .
-
CRM Data: Provides the true baseline toxicity of the 2-bromo derivative alone.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for PAHs.Link
-
Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Jerina, D. M., et al. (1986). "Carcinogenicity of benzo[c]phenanthrene diol epoxides: Fjord region vs Bay region." Cancer Research.[5] Link
-
Poster, D. L., et al. (2006). "Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples: A Critical Review of Gas Chromatographic (GC) Methods." NIST Special Publication. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs): Literature Cited | Environmental Medicine | ATSDR [archive.cdc.gov]
Safety Operating Guide
2-Bromobenzo[c]phenanthrene: Proper Disposal & Handling Procedures
[1][2][3]
Executive Safety Assessment
2-Bromobenzo[c]phenanthrene (CAS: 53034-15-4 / Generic Benzo[c]phenanthrene derivatives) is a Halogenated Polycyclic Aromatic Hydrocarbon (H-PAH) .[1]
Unlike standard organic waste, this compound presents a dual-hazard profile:
-
Carcinogenic Potential: As a benzo[c]phenanthrene derivative, it possesses a "fjord-region" structure. Metabolic activation can generate diol epoxides that are highly resistant to hydrolysis and form stable, mutagenic DNA adducts [1].
-
Halogenation: The bromine substituent classifies this as Halogenated Waste . It cannot be processed in standard non-halogenated waste streams, as combustion generates corrosive hydrogen bromide (HBr) gas, requiring specialized flue-gas scrubbing at the incineration facility.[2]
Immediate Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste) unless explicitly permitted by your facility's specific waste profile (doing so "downgrades" the entire container to the more expensive halogenated stream).
-
Segregate as "Halogenated Organic Waste."
Technical Hazard Profile & Mechanism
To ensure compliance and safety, researchers must understand why strict containment is necessary.
| Property | Data | Operational Implication |
| Chemical Class | Halogenated PAH | Requires high-temp incineration (>1100°C) with acid scrubbing.[1][2] |
| Physical State | Solid (Crystalline) | High risk of particulate dispersion/inhalation during weighing.[1][2] |
| Toxicity Type | Genotoxic / Mutagenic | Zero-exposure protocol. Double-gloving (Nitrile/Laminate) is mandatory.[1][2] |
| Environmental | Aquatic Chronic 2 (H411) | Any release to drains is a reportable environmental violation.[1][2] |
| Reactivity | Stable | Compatible with standard organic waste containers (HDPE/Glass).[1][2] |
The Mechanism of Concern: Research indicates that benzo[c]phenanthrene derivatives undergo metabolic activation via cytochrome P450 enzymes to form diol epoxides . These electrophilic species bind covalently to DNA (specifically the exocyclic amino group of adenine), causing replication errors [2]. Because the bromine atom alters lipophilicity and metabolic hindrance, this specific derivative must be treated as a potent mutagen.
Step-by-Step Disposal Protocol
Phase A: Waste Segregation (The Critical Step)
Effective disposal begins at the bench. You must maintain two distinct waste streams during your experiment.
-
Stream A (Solid H-PAH Waste): Contaminated gloves, weigh boats, paper towels, silica gel from columns.[1][2]
-
Stream B (Liquid H-PAH Waste): Mother liquors, reaction solvents (DCM, Chloroform), and rinsates.[1]
Phase B: Operational Workflow
1. Solid Waste Handling
-
Containment: Place all solid waste immediately into a clear polyethylene bag (secondary containment) inside the fume hood.
-
Sealing: When the experiment is complete, twist and tape the bag shut to prevent dust release.
-
Disposal: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .
-
Note: If the solid is pure unreacted chemical (>1g), label it specifically as "Obsolete Chemical" rather than generic debris.
-
2. Liquid Waste Handling
-
Solvent Compatibility: Ensure the waste container is rated for halogenated solvents (typically HDPE or amber glass).
-
Transfer: Pour liquid waste into the container labeled "Halogenated Organic Solvents."
-
Rinsing: Triple-rinse all glassware with a compatible solvent (e.g., dichloromethane). Add the rinsate to the Halogenated Waste container , NOT the sink.
Phase C: Labeling & Documentation
Improper labeling is the #1 cause of regulatory fines.
-
Tag Type: Hazardous Waste Tag (RCRA compliant).
-
Chemical Name: Write out the full name: "this compound solution."Do not use abbreviations (e.g., "2-BBP").
-
Hazard Checkboxes: Check "Toxic" and "Carcinogen" (if available) or "Irritant."
-
Constituents: List the solvent percentages (e.g., "Dichloromethane 95%, this compound <1%").
Visual Workflow: Decision Matrix
The following diagram outlines the logical flow for disposing of this compound, ensuring no cross-contamination of waste streams.
Figure 1: Decision tree for the segregation of halogenated PAH waste.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Isolate: Clear the immediate area. PAHs are particulate hazards.[3]
-
PPE Upgrade: Don double nitrile gloves, lab coat, and P100 respiratory protection (if powder is airborne).
-
Containment:
-
Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then carefully scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Scrub the surface with a detergent solution (surfactant) to solubilize the lipophilic PAH, followed by a water rinse. Collect all cleanup materials as Solid Hazardous Waste .
References
-
National Institutes of Health (NIH) / PubMed. (1985). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides.[4] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]
-
Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) for Handling 2-Bromobenzo[c]phenanthrene
[1]
Executive Safety Summary
2-Bromobenzo[c]phenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for this exact derivative may be limited, it must be handled as a suspected carcinogen and mutagen based on the well-documented bioactivation pathways of the parent compound, benzo[c]phenanthrene (which forms potent diol-epoxide DNA adducts).
Core Hazard Profile:
-
Physical State: Solid (likely powder/crystalline).
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption (enhanced by the bromine substituent), Ingestion.
-
Critical Risk: Delayed genotoxicity. Acute symptoms (irritation) may be mild, masking long-term carcinogenic risk.
Hazard Assessment & PPE Selection Matrix
Effective protection requires matching the PPE to the specific operational state of the chemical. The "One Size Fits All" approach is dangerous in PAH research.
Operational State: Solid / Powder
-
Risk: Airborne particulate dispersion; electrostatic adhesion to surfaces/clothing.
-
Critical Control: Preventing inhalation and surface contamination.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | PAHs adsorb to particulate matter. A P100 filter captures 99.97% of airborne particles. Note: Engineering controls (Fume Hood) are primary; respirators are secondary. |
| Gloves (Inner) | Nitrile (4 mil) | Acts as a second skin; provides tactile feedback. |
| Gloves (Outer) | Nitrile (4-8 mil) | Sacrificial layer. Discard immediately upon visible contamination. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats trap dust and are hard to decontaminate. Disposable Tyvek sheds particles and prevents migration to street clothes. |
| Eyes | Chemical Safety Goggles | Prevent dust entry into the lacrimal duct (a rapid absorption route). |
Operational State: Solution (Organic Solvents)
-
Risk: Rapid dermal absorption. The solvent (e.g., DCM, Acetone) acts as a vehicle, carrying the PAH through standard gloves.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Sash <18") | Solvents generate vapors that respirators may not catch without specific organic vapor cartridges. |
| Gloves (Inner) | Nitrile (4 mil) | Standard barrier. |
| Gloves (Outer) | Silver Shield® (Laminate) or Viton® | CRITICAL: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents like Dichloromethane (DCM). Laminate gloves provide >4-hour breakthrough time. |
| Body | Chemical Resistant Apron | Protects the torso from splashes that would soak through a lab coat. |
| Eyes | Face Shield + Goggles | Protects the entire face and neck from high-velocity splashes or reflux failures. |
Glove Permeation & Selection Logic
The "Solvent Carrier" Effect: Researchers often mistakenly select gloves based on the solute (this compound). However, in solution, the solvent determines the breakthrough time . If the solvent penetrates, the carcinogen enters with it.
Glove Compatibility Chart
| Solvent Used | Recommended Outer Glove | Estimated Breakthrough Time |
| Dichloromethane (DCM) | Silver Shield® / PVA | > 4 Hours (Nitrile fails in < 5 mins) |
| Acetone / THF | Silver Shield® / Butyl | > 4 Hours (Nitrile fails in < 10 mins) |
| Methanol / Ethanol | Nitrile (Double Gloved) | > 4 Hours |
| DMSO / DMF | Butyl / Nitrile (Double) | > 4 Hours |
Protocol: Always check the glove manufacturer's specific permeation data for the solvent you are using.
Operational Workflows
Decision Logic: PPE Selection
Figure 1: Decision tree for selecting the appropriate PPE based on physical state and solvent carrier.
Safe Doffing (Removal) Protocol
Improper removal of PPE is a primary cause of exposure. The goal is to never touch "clean" skin with "dirty" glove surfaces.
-
Outer Gloves: Pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the peeled glove in your gloved hand. Slide a finger under the wrist of the remaining outer glove and peel it off over the first one. Discard both.
-
Apron/Coat: Unfasten at the neck/waist. Peel away from the neck and shoulders, touching only the inside. Fold contaminated side in.
-
Inner Gloves: Remove using the same "peel from inside" technique as the outer gloves.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores).
Decontamination & Verification
Fluorescence Check (The "Pro Tip"): Many benzo[c]phenanthrene derivatives are fluorescent under UV light (typically emitting blue light, ~410-420nm) [1].
-
Procedure: After cleaning the workspace, dim the room lights and use a handheld long-wave UV lamp (365 nm) to scan the area.
-
Result: Any glowing blue spots indicate residual contamination. Re-clean these areas.
-
Note: This is a qualitative check. Absence of fluorescence does not guarantee sterility, but presence confirms contamination.
Spill Cleanup:
-
Solid: Do not sweep (creates dust). Use wet paper towels or a HEPA vacuum dedicated to hazardous waste.
-
Solution: Cover with absorbent pads. If using DCM, ensure pads are compatible.
-
Disposal: All PPE, wipes, and debris must go into "Hazardous Waste" (Solid or Liquid) containers, specifically labeled "Halogenated PAH."
Emergency Response
-
Skin Contact:
-
Stop: Cease work immediately.
-
Strip: Remove contaminated PPE/clothing.
-
Flush: Wash skin with copious amounts of soap and water for 15 minutes. Do not use ethanol or acetone ; these solvents increase skin permeability and drive the chemical deeper into the tissue.
-
-
Eye Contact:
-
Flush with eyewash station for 15 minutes, holding eyelids open.
-
Seek medical attention immediately.
-
References
-
Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives . (2022). Bentham Science. Available at: [Link]
-
Benzo(c)phenanthrene | C18H12 | CID 9136 . PubChem. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart . Ansell / SFSU EHS. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Standards . CDC / NIOSH. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
